molecular formula C6H10S3 B3029840 Diallyl trisulfide CAS No. 8008-99-9

Diallyl trisulfide

Cat. No.: B3029840
CAS No.: 8008-99-9
M. Wt: 178.3 g/mol
InChI Key: UBAXRAHSPKWNCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diallyl trisulfide is an organic trisulfide that is trisulfane in which both of the hydrogens are replaced by allyl groups. A component of the essential oil of garlic and a major component of the traditional Chinese medicine allitridium, it exhibits antifungal, antitumour and antioxidant activity It has a role as an apoptosis inducer, an estrogen receptor antagonist, an antineoplastic agent, a vasodilator agent, an antioxidant, an anti-inflammatory agent, an insecticide, an antiprotozoal drug, a platelet aggregation inhibitor and an antilipemic drug.
This compound is a natural product found in Allium ursinum, Allium victorialis, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(prop-2-enyltrisulfanyl)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10S3/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXRAHSPKWNCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSSSCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045972
Record name Diallyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, yellow liquid with disagreeable odour
Record name Allitridin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Diallyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

112.00 to 120.00 °C. @ 16.00 mm Hg
Record name Allitridin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water and alcohol; miscible with ether
Record name Diallyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.135-1.170
Record name Diallyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/153/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

2050-87-5, 8008-99-9
Record name Diallyl trisulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diallyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diallyl trisulfide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.462
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Garlic, ext.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.426
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZO1U5A3XX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Allitridin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Diallyl trisulfide as a hydrogen sulfide donor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diallyl Trisulfide as a Hydrogen Sulfide Donor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (DATS), a potent organosulfur compound derived from garlic (Allium sativum), has emerged as a significant subject of research due to its role as a robust exogenous donor of hydrogen sulfide (H₂S).[1][2] H₂S is an endogenous gasotransmitter involved in a multitude of physiological and pathophysiological processes, including cardiovascular regulation, inflammation, and cellular apoptosis.[3][4] DATS releases H₂S rapidly in a thiol-dependent manner, primarily through a reaction with glutathione (GSH).[5][6] This mechanism underlies its diverse biological activities, from potent antioxidant and anti-inflammatory effects to the induction of apoptosis in cancer cells.[7][8] This document provides a comprehensive technical overview of the core mechanisms of DATS as an H₂S donor, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways it modulates.

Chemical Properties and Mechanism of H₂S Release

This compound (C₆H₁₀S₃) is a key bioactive component of garlic oil, characterized by a three-sulfur atom chain flanked by two allyl groups.[2] This polysulfide structure is critical for its ability to release H₂S. Unlike diallyl disulfide (DADS), which is a slow and inefficient H₂S donor, DATS reacts rapidly with biological thiols to produce H₂S.[5][6][9]

Thiol-Dependent H₂S Release from DATS

The primary mechanism for H₂S release from DATS involves a thiol-disulfide exchange reaction with glutathione (GSH), a ubiquitous intracellular antioxidant.[5][10] The reaction proceeds as follows:

  • Nucleophilic Attack: The thiol group of GSH performs a nucleophilic attack on one of the peripheral sulfur atoms of the DATS molecule.[3][11]

  • Formation of Intermediates: This initial reaction yields S-allyl glutathione disulfide (GSSA) and allyl perthiol (ASSH).[11]

  • H₂S Release: The key intermediate, allyl perthiol, is unstable and rapidly reacts with another molecule of GSH. This second reaction reduces the perthiol, releasing H₂S and forming S-allyl glutathione (GSA).[5][6]

Computational studies have confirmed that the nucleophilic attack on the peripheral sulfur of DATS is both kinetically and thermodynamically more favorable than an attack on the central sulfur atom.[3][4]

G_DATS_H2S_Release cluster_reaction1 Step 1: Thiol-Disulfide Exchange cluster_reaction2 Step 2: Reduction & Release DATS This compound (DATS) ASSH Allyl Perthiol (ASSH) (Key Intermediate) DATS->ASSH Nucleophilic Attack GSSA S-allyl glutathione disulfide (GSSA) DATS->GSSA GSH1 Glutathione (GSH) GSH1->ASSH Nucleophilic Attack GSH2 Glutathione (GSH) H2S Hydrogen Sulfide (H₂S) GSH2->H2S Reduction ASSH->H2S Reduction GSA S-allyl glutathione (GSA) ASSH->GSA

Caption: Mechanism of H₂S release from DATS via reaction with GSH.

Key Signaling Pathways Modulated by DATS

The H₂S released by DATS, along with the compound itself, modulates several critical intracellular signaling pathways. These pathways are central to its observed antioxidant, anti-inflammatory, and anti-cancer effects.[8][12]

Nrf2/Keap1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes.[13] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.

DATS activates the Nrf2 pathway through two proposed mechanisms:

  • Keap1 Modification: DATS can directly modify reactive cysteine residues on Keap1, particularly Cys288.[13][14] This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2.

  • ROS-Mediated Activation: DATS can induce a mild increase in reactive oxygen species (ROS), which in turn activates upstream kinases that phosphorylate and activate Nrf2.[13]

Once freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiates the transcription of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7][13]

G_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DATS DATS Keap1 Keap1 (Cys288) DATS->Keap1 Modifies Cys288 Nrf2 Nrf2 Keap1->Nrf2 Sequesters Keap1->Nrf2 Dissociation Ub Ubiquitin Keap1->Ub Proteasome Proteasomal Degradation Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Activates Transcription

Caption: DATS-mediated activation of the Nrf2/Keap1 antioxidant pathway.
PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. DATS has been shown to activate this pathway, which is particularly relevant in its cardioprotective effects against insults like doxorubicin-induced toxicity.[15] Activation of PI3K leads to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins (e.g., Bad) and inhibits the expression of others (e.g., Bax), ultimately leading to the suppression of apoptosis and promotion of cell survival.[15]

G_PI3K_Akt_Pathway DATS DATS Receptor Growth Factor Receptor DATS->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation Apoptosis Apoptosis pAkt->Apoptosis Inhibits Survival Cell Survival pAkt->Survival Promotes

Caption: DATS promotes cell survival via activation of the PI3K/Akt pathway.
Modulation of Apoptotic and Inflammatory Pathways

DATS exerts significant anti-cancer and anti-inflammatory effects by directly influencing pathways that control apoptosis and inflammation.

  • Induction of Apoptosis: In cancer cells, DATS induces apoptosis by increasing the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of effector caspases like caspase-3 and caspase-7.[16][17]

  • Inhibition of NF-κB: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that drives inflammation and promotes cell survival in cancer.[8][18] This often occurs through the inhibition of upstream Mitogen-Activated Protein Kinases (MAPKs) such as JNK and ERK.[18]

G_Apoptosis_Inflammation_Pathway cluster_inflammation Inflammation Pathway cluster_apoptosis Apoptosis Pathway (in Cancer Cells) DATS DATS MAPK MAPK (JNK, ERK) DATS->MAPK Inhibits Bcl2 Bcl-2 (Anti-apoptotic) DATS->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DATS->Bax Upregulates NFkB NF-κB MAPK->NFkB Inflammation Inflammation NFkB->Inflammation Caspases Caspase-3, -7 Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: DATS modulates inflammatory and apoptotic signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from preclinical studies on DATS.

Table 1: Comparative H₂S Release from Diallyl Polysulfides

Data collated from reactions with Glutathione (GSH) in vitro.

CompoundConcentrationGSH ConcentrationH₂S Release ProfileCitation(s)
This compound (DATS) 50 µM500 µMRapid and immediate [9]
Diallyl Disulfide (DADS) 100 µM500 µMSlow and minimal [5][6][9]
Commercial DADS (impure) 100 µM500 µMDetectable (attributed to ~10% DATS impurity)[9]
Table 2: Effects of DATS on Cancer Cell Proliferation and ROS Levels
Cell LineCancer TypeEffectDATS ConcentrationDurationCitation(s)
HCT-15, DLD-1Human Colon CancerSignificant growth suppression, G2/M arrestNot specified-[16][19]
SUM102PT, SUM225CWNBreast DCISDose-dependent reduction in colony formationNot specified-[17]
MCF-10AT1Premalignant BreastDecreased ROS production by 33-39%40-80 µM12 h[20]
MCF-10AT1Premalignant BreastDecreased ROS production by 39-67%40-80 µM24 h[20]
Table 3: Cardioprotective Effects of DATS (In Vivo)
Animal ModelConditionDATS DosageOutcomeCitation(s)
RatsMetabolic SyndromeNot specifiedSignificantly lowered diastolic blood pressure and heart rate[21]
RatsDoxorubicin-induced cardiotoxicity40 mg/kg (gavage)Reversed cardiac dysfunction and apoptosis[18]

Experimental Protocols

Detailed and reproducible methodologies are critical for studying DATS. Below are protocols for key experiments.

Protocol: Quantification of H₂S Release using Monobromobimane (MBB) Method

This method is highly sensitive for detecting thiols, including H₂S, by derivatizing them with monobromobimane (MBB) to form a fluorescent product (sulfide-dibimane, SdB), which is then quantified by RP-HPLC.[22]

Workflow:

G_H2S_Measurement_Workflow start Start: Prepare Reaction Mixture (e.g., DATS + GSH in PBS) step1 Incubate at 37°C (Allow H₂S release) start->step1 step2 Add Monobromobimane (MBB) (Derivatization reaction) step1->step2 step3 Stop Reaction (e.g., with sulfosalicylic acid) step2->step3 step4 Inject Sample into RP-HPLC System step3->step4 step5 Fluorescence Detection (Excitation/Emission ~390/475 nm) step4->step5 step6 Quantify SdB Peak Area (Compare to standard curve) step5->step6 end End: Determine H₂S Concentration step6->end

Caption: Experimental workflow for H₂S measurement using the MBB method.

Methodology:

  • Reaction Setup: In a sealed vial, combine DATS (e.g., 50 µM) and GSH (e.g., 500 µM) in a buffered solution (e.g., 10 mM PBS, pH 7.4). Incubate at 37°C for the desired time.

  • Derivatization: Add an excess of monobromobimane (MBB) solution (e.g., 1 mM final concentration) to the reaction mixture. Incubate in the dark for 30 minutes at room temperature to allow the formation of the stable, fluorescent sulfide-dibimane (SdB) product.[22]

  • Reaction Termination: Stop the reaction by adding an acid, such as sulfosalicylic acid, which also precipitates proteins.

  • Centrifugation: Centrifuge the sample to pellet any precipitate.

  • HPLC Analysis: Inject the supernatant into a Reverse-Phase HPLC (RP-HPLC) system equipped with a C18 column and a fluorescence detector.

  • Quantification: Separate the SdB product using an appropriate gradient (e.g., acetonitrile/water). Measure the fluorescence of the eluting SdB peak. Calculate the concentration of H₂S by comparing the peak area to a standard curve generated with known concentrations of Na₂S.[22]

Protocol: Western Blot Analysis for Nrf2 Nuclear Translocation

This protocol determines the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nuclear fraction of DATS-treated cells.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., AGS human gastric cancer cells) and grow to ~80% confluency. Treat the cells with DATS (e.g., 20 µM) for a specified time (e.g., 2 hours).[14]

  • Cell Lysis and Fractionation: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or standard biochemical procedures. This separates the nuclear proteins from the cytoplasmic proteins.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Load equal amounts of protein from each fraction onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use Lamin B1 or Histone H3 as a loading control for the nuclear fraction and GAPDH or β-actin for the cytoplasmic fraction. An increase in the Nrf2 band intensity in the nuclear fraction of DATS-treated cells indicates activation.[14]

Protocol: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Seed cells (e.g., H9c2 cardiomyocytes) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

  • Treatment: Treat the cells with various concentrations of DATS, with or without an injurious agent (e.g., doxorubicin), for the desired experimental duration (e.g., 24 hours).[15]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the purple solution on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control group.

Applications in Drug Development

The properties of DATS as a potent H₂S donor position it as a promising candidate for therapeutic development.

  • Oncology: DATS has demonstrated anti-cancer effects in multiple cancer types, including breast, colon, and osteosarcoma.[12] Its ability to selectively induce apoptosis in cancer cells while having minimal impact on normal cells makes it an attractive agent for chemoprevention and combination therapy.[1][12]

  • Cardiovascular Disease: H₂S is known to be cardioprotective. DATS, as a reliable H₂S donor, has shown potential in mitigating cardiovascular conditions such as hypertension and doxorubicin-induced cardiotoxicity.[2][18][21] Its antioxidant and anti-inflammatory effects contribute to its protective role in the cardiovascular system.

  • Neuroprotection: The ability of organosulfur compounds to reduce oxidative stress suggests a potential role in protecting against neurodegenerative diseases.[23]

Conclusion

This compound is a highly efficient and rapid biological donor of hydrogen sulfide, a critical signaling molecule. Its mechanism of action, centered on a thiol-dependent reaction with glutathione, triggers the modulation of key cellular pathways, including the Nrf2 antioxidant response and the PI3K/Akt survival pathway, while also inhibiting pro-inflammatory and promoting pro-apoptotic signals in pathological contexts. The quantitative data strongly support its efficacy in preclinical models of cancer and cardiovascular disease. The detailed protocols provided herein offer a foundation for researchers to further investigate and harness the therapeutic potential of DATS in drug discovery and development.

References

Diallyl trisulfide natural sources and extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diallyl Trisulfide: Natural Sources, Extraction, and Biological Mechanisms

Abstract

This compound (DATS) is a potent organosulfur compound derived from Allium species, most notably garlic (Allium sativum L.). It is recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of DATS, details various traditional and modern extraction methodologies, and presents quantitative data to compare their efficiencies. Furthermore, it outlines detailed experimental protocols for key extraction and analysis techniques and illustrates the molecular signaling pathways modulated by DATS, offering a critical resource for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is not naturally present in intact garlic cloves.[3] Its formation is a result of an enzymatic cascade initiated upon tissue damage, such as crushing or cutting. The precursor molecule, alliin (S-allyl-L-cysteine-sulfoxide), is converted by the enzyme alliinase into allicin.[4][5] Allicin is highly unstable and rapidly decomposes into a variety of lipid-soluble organosulfur compounds, including diallyl sulfide (DAS), diallyl disulfide (DADS), and this compound (DATS), which are principal components of distilled garlic oil.[6][7][8]

Garlic essential oil is a primary source of DATS. Gas chromatography-mass spectrometry (GC-MS) analysis has shown that garlic essential oil can contain approximately 39.79% this compound, alongside 32.91% diallyl disulfide.[9] The concentration of these compounds can vary based on the garlic species, cultivation conditions, and processing methods.[4] While garlic bulbs are the richest source, DATS can also be extracted from garlic leaves, though the oil content is significantly lower.[6]

Extraction Methodologies

The extraction of DATS is challenging due to its thermal sensitivity and reactivity. Various methods have been developed, ranging from traditional distillation to modern green technologies, each with distinct advantages in terms of yield, purity, and environmental impact.

2.1. Conventional Methods

  • Steam Distillation: This is a traditional method for extracting garlic essential oil.[6] It involves passing steam through crushed garlic, which vaporizes the volatile compounds. The vapor is then condensed and the oil is separated from the water. While effective, the high temperatures can lead to the degradation of thermolabile compounds like allicin and alter the profile of the resulting organosulfur compounds.[10] One study utilizing steam at 130°C and 3 MPa pressure reported a garlic concentrate oil containing 33.48% DATS.[11]

  • Hydrodistillation (HD): In this method, garlic is boiled in water, and the resulting steam carrying the volatile oils is condensed. It is a simpler setup than steam distillation but also involves high temperatures that can cause degradation.

  • Solvent Extraction (SE): This method uses organic solvents like ethanol, methanol, or ligarine to dissolve the essential oil from the garlic matrix.[12][13] The choice of solvent is crucial; for instance, ethanol is effective for extracting phenolic compounds with antioxidant properties, while oils rich in DADS and DATS, known for anticancer potential, are also obtainable.[12] A study using ligarine as a solvent reported a DATS content of 13.31% in the extracted essential oil.[13] The main drawback is the potential for residual solvent in the final product.[13]

2.2. Modern "Green" Extraction Techniques

  • Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, typically CO2, as the extraction solvent.[14][15] SFE is advantageous because it uses moderate temperatures, preventing the degradation of sensitive compounds.[16] By adjusting pressure and temperature, the selectivity of the extraction can be controlled. Optimal conditions for garlic extraction using SC-CO2 have been identified as 35-50°C and 300-400 bar.[15]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[17]

    • Solvent-Free Microwave Extraction (SFME): This eco-friendly variant of MAE uses the water naturally present in the plant material to act as the distillation medium, eliminating the need for organic solvents.[17][18] Optimized conditions for SFME of garlic oil rich in DATS were found to be a moisture content of 68%, microwave power of 640 W, and an irradiation time of 20 minutes, yielding 0.30% w/w garlic oil.[17][18] This method has been shown to be more efficient than conventional hydrodistillation in both yield and the proportion of diallyl trisulfides.[17][18]

  • Ultrasound-Assisted Extraction (UAE): UAE employs acoustic cavitation to disrupt cell walls, enhancing mass transfer and accelerating the extraction process at lower temperatures.[19][20] This method is particularly effective for isolating thermally sensitive molecules, providing an extract that more closely represents the profile of freshly chopped garlic.[19][20] Studies have shown that UAE can significantly increase the yield of bioactive compounds like allicin and S-allyl cysteine compared to conventional methods.[21][22] Optimal conditions for extracting antioxidant compounds from garlic using UAE were found to be 10 minutes at 30°C with a frequency of 37 Hz and power of 40 W.[23]

Table 1: Comparison of this compound (DATS) Extraction Methods and Yields
Extraction MethodSource MaterialKey ParametersDATS Content in OilOil Yield (% w/w)Reference
Steam DistillationCrushed Garlic130°C, 3 MPa pressure, 30 min33.48%Not Reported[11]
Solvent Extraction (Ligarine)GarlicNot Specified13.31%Not Reported[13]
Solvent-Free Microwave Extraction (SFME)Garlic640 W, 20 min, 68% moistureHigh Proportion0.14% - 0.32%[17][18]
Supercritical Fluid Extraction (SC-CO2)Garlic35-50°C, 300-400 barNot SpecifiedUp to 5.5% (with ethanol)[15]
Ultrasound-Assisted Extraction (UAE)Fresh GarlicRoom TemperatureNot SpecifiedNot Specified[19][20]

Experimental Protocols

3.1. Protocol for Solvent-Free Microwave Extraction (SFME)

This protocol is based on the optimized conditions reported for enriching DATS in garlic oil.[17][18]

  • Sample Preparation: Select fresh garlic bulbs. Peel and crush the cloves to activate the alliinase enzyme.

  • Moisture Adjustment: Determine the initial moisture content of the crushed garlic. Adjust the moisture content to 68% by adding a calculated amount of distilled water.

  • Microwave Extraction:

    • Place the moisture-adjusted garlic sample into a modified Clevenger-type apparatus within a microwave oven.

    • Set the microwave power to 640 W.

    • Irradiate for 20 minutes without the addition of any organic solvent. The in-situ water will heat and evaporate, carrying the volatile oils.

  • Oil Collection: The essential oil is carried by the steam to a condenser, where it is cooled and collected in a calibrated burette. The oil, being less dense than water, will separate and can be collected.

  • Drying and Storage: Decant the collected oil and dry it over anhydrous sodium sulfate. Store the oil in a sealed vial at 4°C in the dark.

3.2. Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of DATS

This protocol is adapted from validated methods for quantifying DATS in garlic extracts.[4][24][25]

  • Sample Preparation: Dilute the extracted garlic oil sample with a suitable solvent (e.g., acetone) to a concentration within the calibrated range (e.g., 0.5–20 µg/mL).[4]

  • GC System and Conditions:

    • Chromatograph: Gas chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

    • Column: HP-1 or equivalent non-polar capillary column.

    • Carrier Gas: Helium or Nitrogen at a flow rate of approximately 0.80 mL/min.[4]

    • Injector Temperature: 200°C.

    • Detector Temperature: 200°C (for FID).

    • Oven Temperature Program: Initial temperature at 140°C, then ramp at 1°C/min to 180°C.

    • Injection Volume: 1.0 µL.

  • Identification and Quantification:

    • Identify the DATS peak by comparing its retention time with that of a certified DATS standard. For MS detection, confirm identity by matching the mass spectrum with a reference library.

    • Quantify the amount of DATS by creating a calibration curve using a series of known concentrations of the DATS standard. The limit of detection (LOD) and limit of quantification (LOQ) for DATS have been reported as 0.1986 µg/mL and 0.6621 µg/mL, respectively.[4]

Visualization of Pathways and Processes

4.1. Formation of this compound

The enzymatic conversion of alliin to allicin and its subsequent decomposition is the foundational pathway for DATS synthesis in garlic.

G Alliin Alliin (S-allyl-L-cysteine-sulfoxide) Allicin Allicin (Unstable Intermediate) Alliin->Allicin catalyzed by DATS This compound (DATS) Allicin->DATS spontaneous decomposition Other_Sulfides Other Organosulfur Compounds (DADS, DAS, etc.) Allicin->Other_Sulfides spontaneous decomposition Tissue_Damage Tissue Damage (Crushing, Cutting) Alliinase Alliinase (Enzyme) Tissue_Damage->Alliinase releases Alliinase->Allicin

Caption: Biosynthesis of this compound (DATS) from alliin in garlic.

4.2. Experimental Workflow for SFME

The Solvent-Free Microwave Extraction (SFME) process provides an efficient and environmentally friendly workflow for obtaining DATS-rich garlic oil.

G start Start: Fresh Garlic prep 1. Sample Preparation (Crush Cloves) start->prep adjust 2. Moisture Adjustment (to 68%) prep->adjust extract 3. Microwave Irradiation (640 W, 20 min) adjust->extract condense 4. Condensation (Vapor to Liquid) extract->condense separate 5. Phase Separation (Oil and Water) condense->separate collect 6. Collection & Drying (Anhydrous Na2SO4) separate->collect end End: DATS-Rich Oil collect->end

Caption: Workflow for Solvent-Free Microwave Extraction (SFME) of garlic oil.

4.3. DATS-Mediated Inhibition of NF-κB Signaling Pathway

DATS exerts significant anti-inflammatory and anticancer effects by inhibiting the NF-κB signaling cascade, a key regulator of cellular processes.[26][27]

G DATS This compound (DATS) IKK IKK Complex DATS->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex NF-κB IκBα IkB->NFkB_complex:f1 Degrades NFkB_active Active NF-κB NFkB_complex:f0->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound (DATS).

Conclusion

This compound stands out as a highly active organosulfur compound with significant therapeutic potential. Its primary natural source, garlic, requires specific processing to maximize DATS yield due to the compound's reactive nature. Modern extraction techniques like Solvent-Free Microwave Extraction and Ultrasound-Assisted Extraction offer green and efficient alternatives to traditional methods, yielding high-quality extracts with enriched DATS content. The ability of DATS to modulate critical signaling pathways, such as NF-κB, underscores its relevance in the development of novel therapeutics for cancer and inflammatory diseases. This guide provides the foundational technical information required for researchers to effectively source, extract, and study this promising natural product.

References

Diallyl Trisulfide: A Deep Dive into its Antioxidant and Anti-inflammatory Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Diallyl trisulfide (DATS), a prominent organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potent antioxidant and anti-inflammatory activities.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, and experimental evidence supporting the therapeutic potential of DATS. The information is tailored for researchers, scientists, and drug development professionals seeking to explore DATS as a lead compound for novel therapeutic interventions.

Core Mechanisms of Action

DATS exerts its beneficial effects through a multi-pronged approach, primarily by modulating cellular redox balance and inflammatory signaling cascades. Its actions can be broadly categorized into antioxidant and anti-inflammatory effects, which are intricately linked.

Antioxidant Properties

The antioxidant capacity of DATS is attributed to several mechanisms[1]:

  • Direct Radical Scavenging: DATS can directly neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage to cellular components.[1]

  • Enhancement of Antioxidant Enzyme Activity: DATS upregulates the expression and activity of crucial antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), bolstering the body's endogenous antioxidant defenses.[1]

  • Activation of the Nrf2-ARE Pathway: A key mechanism of DATS-mediated antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[2][3] DATS has been shown to interact with Keap1, a cytosolic repressor of Nrf2, leading to Nrf2's translocation to the nucleus and subsequent transcription of antioxidant genes.[4]

Anti-inflammatory Properties

DATS demonstrates robust anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response[1][5]:

  • Inhibition of the NF-κB Pathway: DATS can suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][6] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB.[6]

  • Modulation of MAPK Signaling: DATS has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to a variety of stimuli, including inflammatory signals.[1][5]

  • Downregulation of Pro-inflammatory Mediators: DATS effectively reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][6] It also inhibits the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key players in the inflammatory process.[6][7]

Quantitative Data on this compound's Bioactivity

The following tables summarize the quantitative effects of DATS on various antioxidant and anti-inflammatory markers from key in vitro and in vivo studies.

Table 1: In Vitro Antioxidant Effects of this compound

Cell LineInducing AgentDATS ConcentrationOutcomeReference
H9c2 CardiomyocytesHigh Glucose10 µMSignificantly reduced intracellular ROS levels and caspase-3 activity.[8]
Human Breast Epithelial CellsBenzo[a]Pyrene (1 µM)40-80 µMSignificantly attenuated the increase in 8-OHdG levels (a marker of oxidative DNA damage).[9]
C2C12 MyoblastsHydrogen Peroxide (H₂O₂)Not SpecifiedAttenuated H₂O₂-induced growth inhibition, DNA damage, and apoptosis by suppressing ROS generation.[10]
Hepatic Stellate Cells (HSCs)Hydrogen Peroxide (H₂O₂)Not SpecifiedDecreased intracellular levels of ROS and lipid peroxidation (LPO), and increased intracellular levels of glutathione (GSH).[11]

Table 2: In Vitro Anti-inflammatory Effects of this compound

Cell LineInducing AgentDATS ConcentrationOutcomeReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Non-toxic concentrationsInhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE₂). Attenuated the release of TNF-α and IL-1β.[6]
A549 CellsNaphthaleneNot SpecifiedInhibited the production of naphthalene-induced ROS. Reduced the production of TNF-α, IL-6, and IL-8.[1]
BV2 MicrogliaLipopolysaccharide (LPS)150 µMSuppressed LPS-stimulated expression of TLR4 and MyD88.[12]
Primary Effusion Lymphoma (PEL) Cells-Not SpecifiedInhibited NF-κB signaling and induced apoptosis.[13]

Table 3: In Vivo Effects of this compound

Animal ModelConditionDATS DosageOutcomeReference
Kunming MiceNaphthalene-induced lung injuryNot SpecifiedInhibited the production of serum nitric oxide (NO) and myeloperoxidase (MPO) in the lungs.[1]
RatsArsenic-induced renal injuryNot SpecifiedProtected against oxidative stress-mediated renal injury.[2]
Streptozotocin-treated Diabetic RatsHyperglycemia40 mg/kg BWProtected against hyperglycemia-induced ROS-mediated apoptosis in cardiomyocytes.[8]
BALB/c MiceTobacco smoke-induced bladder changesNot SpecifiedReversed tobacco smoke-induced NF-κB pathway activation, epithelial-mesenchymal transition (EMT), and acquisition of cancer stem cell (CSC) properties.[14]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

DATS_Antioxidant_Pathway DATS This compound (DATS) Keap1 Keap1 DATS->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nrf2_n Nrf2 (nucleus) Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cellular_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cellular_Protection

Caption: DATS activates the Nrf2-ARE antioxidant pathway.

DATS_Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_n NF-κB (nucleus) NFkappaB->NFkappaB_n Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_n->Proinflammatory_Genes Promotes Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation DATS This compound (DATS) DATS->TLR4 Inhibits DATS->IKK Inhibits Experimental_Workflow_In_Vitro Start Start: Cell Culture DATS_Treatment DATS Pre-treatment Start->DATS_Treatment Induction Induction of Stress (e.g., LPS, H₂O₂) DATS_Treatment->Induction Incubation Incubation Induction->Incubation Data_Collection Data Collection Incubation->Data_Collection Analysis Analysis: - ELISA - Western Blot - ROS Assay - Viability Assay Data_Collection->Analysis End End: Results Analysis->End

References

An In-depth Technical Guide to the Cellular Targets of Diallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Diallyl trisulfide (DATS), a principal organosulfur compound derived from garlic (Allium sativum), has garnered significant scientific interest for its potent anti-cancer and chemopreventive properties.[1] Its efficacy stems from its ability to interact with a multitude of cellular targets, thereby modulating key signaling pathways involved in cell proliferation, survival, apoptosis, and metastasis. This technical guide provides a comprehensive overview of the known cellular targets of DATS, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling pathways it influences. The primary objective is to furnish researchers and drug development professionals with a detailed resource to facilitate further investigation into the therapeutic potential of DATS.

Core Cellular Processes Modulated by this compound

DATS exerts its biological effects by impacting several fundamental cellular processes, primarily in cancer cells. These multi-targeted effects contribute to its overall anti-neoplastic activity.

Induction of Apoptosis

A primary mechanism of DATS is the induction of programmed cell death, or apoptosis.[1] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1] DATS treatment leads to the generation of reactive oxygen species (ROS), which triggers the mitochondrial pathway by altering the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins.[1][2] This results in the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.[2][3] Concurrently, DATS can engage the extrinsic pathway, which involves death receptors and the activation of caspase-8.[1][4]

Cell Cycle Arrest

DATS is widely reported to induce cell cycle arrest, most commonly at the G2/M phase.[1][3] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as decreasing the production of cyclin B1 and cdc2.[3] This halt in cell cycle progression prevents cancer cells from dividing and proliferating.

Modulation of Cellular Redox Homeostasis

DATS significantly influences the cellular redox balance. While it can induce apoptosis through the generation of ROS in cancer cells, it also activates the master regulator of the antioxidant response, Nuclear factor erythroid 2-related factor 2 (Nrf2).[5] DATS directly interacts with Keap1, the cytosolic repressor of Nrf2, leading to Nrf2's dissociation and translocation to the nucleus.[6][7] In the nucleus, Nrf2 promotes the transcription of antioxidant and detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase-1 (NQO1).[6]

Inhibition of Invasion and Metastasis

DATS has been shown to suppress the invasive and migratory capabilities of cancer cells.[1][8] This is accomplished by inhibiting the activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[3]

Key Molecular Targets and Signaling Pathways

DATS interacts with specific proteins and modulates entire signaling cascades. The following sections detail its primary molecular targets.

The Nrf2-Keap1 Pathway

A critical target of DATS is the Keap1 protein. DATS is believed to cause the thiol modification of specific cysteine residues on Keap1, particularly Cysteine 288 (Cys288).[6][7] This modification disrupts the Keap1-Nrf2 complex, preventing the proteasomal degradation of Nrf2.[6][7] Freed from Keap1, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a suite of cytoprotective genes.[9]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DATS Diallyl Trisulfide (DATS) Keap1 Keap1 (Cys288) DATS->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Deg Proteasomal Degradation Keap1->Deg targets for Nrf2->Deg Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds Genes Transcription of HO-1, NQO1 ARE->Genes activates

Caption: DATS-mediated activation of the Nrf2 pathway.
Pro-Survival Signaling Pathways (PI3K/Akt and NF-κB)

DATS effectively suppresses critical pro-survival signaling pathways that are often hyperactive in cancer. It has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is central to cell growth, proliferation, and survival.[3][10] By suppressing Akt phosphorylation, DATS can promote apoptosis.[10] Furthermore, DATS can inhibit the NF-κB signaling pathway.[3] NF-κB is a transcription factor that controls the expression of genes involved in inflammation and cell survival.[11] DATS prevents the degradation of IκB, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival functions.[3][12]

G cluster_akt PI3K/Akt Pathway cluster_nfkB NF-κB Pathway DATS Diallyl Trisulfide (DATS) Akt Akt DATS->Akt inhibits phosphorylation IKK IKK DATS->IKK inhibits PI3K PI3K PI3K->Akt Survival1 Cell Survival & Proliferation Akt->Survival1 IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB IkB->NFkB sequesters Survival2 Gene Transcription (Anti-apoptotic) NFkB->Survival2 translocates to nucleus G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DATS This compound (DATS) DeathR Death Receptors (e.g., Fas) DATS->DeathR influences ROS ↑ ROS Generation DATS->ROS DISC DISC Formation (FADD, pro-caspase-8) DeathR->DISC Casp8 Caspase-8 (active) DISC->Casp8 Casp3 Caspase-3 (Executioner) Casp8->Casp3 activates Bax ↑ Bax/Bcl-2 ratio ROS->Bax Mito Mitochondrion CytC Cytochrome c Release Mito->CytC Bax->Mito Casp9 Caspase-9 (active) CytC->Casp9 Apoptosome Formation Apaf1 Apaf-1 Apaf1->Casp9 Apoptosome Formation Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis G cluster_prep cluster_digest cluster_analysis A 1. Prepare Cell Lysate B 2. Aliquot Lysate A->B C 3. Treat with DATS (or vehicle control) B->C D 4. Add Protease (e.g., Pronase) C->D E 5. Incubate for Limited Digestion D->E F 6. Stop Digestion & Run SDS-PAGE E->F G 7. Stain Gel (e.g., Coomassie) F->G H 8. Excise Protected Protein Band G->H I 9. Mass Spectrometry (LC-MS/MS) H->I J 10. Identify Target Protein I->J

References

Diallyl Trisulfide: A Comprehensive Technical Guide to its Role in Apoptosis and Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which DATS modulates apoptosis and cell cycle progression in cancer cells. We will dissect the intricate signaling pathways influenced by DATS, present quantitative data from key studies, and provide detailed experimental protocols for researchers investigating its therapeutic potential. This document aims to be a comprehensive resource for scientists and drug development professionals working to harness the power of DATS in oncology.

Introduction

Cancer remains a formidable challenge to global health, necessitating the exploration of novel therapeutic agents. Natural compounds, with their diverse chemical structures and biological activities, represent a promising reservoir for anticancer drug discovery. Among these, this compound (DATS) has emerged as a potent agent with demonstrated efficacy against various cancer types, including skin, prostate, breast, and lung cancers.[1][2][3][4] This guide focuses on the core mechanisms of DATS's anticancer activity: the induction of apoptosis and the regulation of the cell cycle.

The Role of this compound in Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. DATS has been shown to induce apoptosis in cancer cells through multiple, interconnected pathways.

Induction of Reactive Oxygen Species (ROS)

A primary mechanism of DATS-induced apoptosis is the generation of reactive oxygen species (ROS) within cancer cells.[5][6][7] This oxidative stress triggers a cascade of events leading to cell death.

  • Mechanism: DATS treatment leads to a significant increase in intracellular ROS levels.[8][9] This is often an early event in the apoptotic process.[8] The accumulation of ROS can cause damage to cellular components, including DNA, proteins, and lipids, ultimately initiating apoptotic signaling.[1][5]

  • Signaling Pathway: The generation of ROS by DATS can lead to DNA damage, which in turn activates checkpoint kinases like ATM, leading to the phosphorylation of H2AX (forming γH2AX) and the activation of the p53 tumor suppressor protein.[1][5] Activated p53 can then induce the expression of pro-apoptotic proteins.

DATS This compound (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS DNA_Damage DNA Damage ROS->DNA_Damage ATM ATM Activation DNA_Damage->ATM gamma_H2AX ↑ γH2AX ATM->gamma_H2AX p53 p53 Activation ATM->p53 Apoptosis Apoptosis p53->Apoptosis

Figure 1: DATS-induced ROS generation and downstream signaling.
Modulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway. DATS effectively modulates the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of this family.[3]

  • Mechanism: DATS treatment has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while up-regulating the expression of pro-apoptotic proteins such as Bax and Bak.[3][5][10] This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis.[1]

  • Consequences: The increased ratio of pro- to anti-apoptotic Bcl-2 family proteins leads to the permeabilization of the outer mitochondrial membrane.[1][3]

Mitochondrial-Mediated Apoptosis

The disruption of mitochondrial integrity is a key event in DATS-induced apoptosis.

  • Mitochondrial Membrane Potential (MMP): DATS treatment leads to a decrease in the mitochondrial membrane potential.[5]

  • Release of Pro-Apoptotic Factors: The permeabilization of the mitochondrial membrane results in the release of several pro-apoptotic factors into the cytoplasm, including:

    • Cytochrome c: Once in the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[1][5]

    • Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G): These factors can translocate to the nucleus and induce DNA fragmentation in a caspase-independent manner.[1][5]

Caspase Activation Cascade

Caspases are a family of cysteine proteases that execute the final stages of apoptosis. DATS induces apoptosis through both the intrinsic and extrinsic caspase pathways.

  • Intrinsic Pathway: As described above, the release of cytochrome c from the mitochondria triggers the activation of caspase-9, which in turn activates effector caspases like caspase-3.[1][5]

  • Extrinsic Pathway: Some studies suggest that DATS can also activate the extrinsic pathway, which involves the activation of initiator caspase-8.[2][11]

  • Effector Caspases and Substrate Cleavage: Activated effector caspases, such as caspase-3, cleave a variety of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[5][10]

cluster_0 DATS-Induced Apoptotic Pathways DATS This compound (DATS) Bcl2_Family ↓ Bcl-2, Bcl-xL ↑ Bax, Bak DATS->Bcl2_Family Mitochondria Mitochondrial Membrane Permeabilization Bcl2_Family->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Caspase9 Caspase-9 Activation CytC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis DATS This compound (DATS) p53_p21 ↑ p53 / p21 DATS->p53_p21 Cdc25C ↓ Cdc25C DATS->Cdc25C Cdk1_CyclinB1 ↓ Cdk1/Cyclin B1 Activity p53_p21->Cdk1_CyclinB1 Cdc25C->Cdk1_CyclinB1 inhibition of activation G2M_Arrest G2/M Phase Arrest Cdk1_CyclinB1->G2M_Arrest Start Seed Cells in 96-well Plate Treat Treat with DATS Start->Treat Add_MTT Add MTT Solution Treat->Add_MTT Incubate Incubate (4h, 37°C) Add_MTT->Incubate Add_DMSO Add DMSO Incubate->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze Calculate Cell Viability Read_Absorbance->Analyze

References

Methodological & Application

Application Notes and Protocols for Diallyl Trisulfide in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic (Allium sativum), has garnered significant attention for its potent anticancer, anti-inflammatory, and antioxidant properties.[1][2] As a hydrogen sulfide (H₂S) donor, DATS modulates various cellular signaling pathways, making it a compound of interest for in vitro research and drug development.[3][4][5] This document provides detailed application notes and protocols for the preparation and use of DATS solutions in in vitro assays.

Data Presentation: Solubility and Efficacy

Accurate preparation of DATS solutions is critical for reproducible in vitro experimental results. The following tables summarize the solubility of DATS in common laboratory solvents and its inhibitory concentrations (IC50) in various cancer cell lines.

Table 1: Solubility of this compound (DATS)

SolventSolubility (approx.)Reference
Dimethyl Sulfoxide (DMSO)5 mg/mL[3][6]
Dimethylformamide (DMF)10 mg/mL[3][6]
Ethanol3 mg/mL[3][6]
DMF:PBS (pH 7.2) (1:4)0.2 mg/mL[3][6]
DMSO (with sonication)45 mg/mL (252.33 mM)[4]

Note: DATS is sparingly soluble in aqueous buffers.[3][6] For aqueous solutions, it is recommended to first dissolve DATS in an organic solvent like DMSO or DMF and then dilute it with the aqueous buffer.[3][6][7] Aqueous solutions of DATS are not recommended for storage for more than one day.[3][6][7]

Table 2: In Vitro Efficacy of this compound (IC50 Values)

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
PC-3Prostate Cancer22Not Specified[3]
HCT-15Colon Adenocarcinoma11.5Not Specified[3]
NCI-H460Lung Cancer130.324[8]
NCI-H460Lung Cancer37.548[8]
NCI-H460Lung Cancer18.572[8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of DATS in an organic solvent.

Materials:

  • This compound (DATS), ≥95% purity[6]

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Inert gas (e.g., nitrogen or argon)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • If DATS is supplied in a solvent such as acetone, evaporate the acetone under a gentle stream of inert gas.[3][6]

  • Immediately add the desired volume of DMSO to the DATS residue to achieve the target concentration (e.g., 100 mM). Sonication may be used to aid dissolution.[4]

  • Purge the vial with an inert gas before sealing to minimize oxidation.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DATS stock solution to final working concentrations for treating cells in culture.

Materials:

  • DATS stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile pipette tips and tubes

Procedure:

  • Thaw the DATS stock solution at room temperature.

  • Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control using the same final concentration of the organic solvent in the cell culture medium.

  • Add the DATS working solutions and the vehicle control to the cells and incubate for the desired experimental duration.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by DATS and a typical experimental workflow for its use in in vitro assays.

DATS_Signaling_Pathways cluster_0 DATS Effects on Cancer Cells cluster_1 Modulated Signaling Pathways DATS This compound (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS CellCycleArrest Cell Cycle Arrest (G2/M) DATS->CellCycleArrest NFkB ↓ NF-κB Signaling DATS->NFkB MAPK ↑ MAPK Signaling (JNK, ERK) DATS->MAPK PI3K_Akt ↓ PI3K/Akt Signaling DATS->PI3K_Akt Notch ↓ Notch Signaling DATS->Notch Apoptosis ↑ Apoptosis ROS->Apoptosis Bax ↑ Bax Apoptosis->Bax Bcl2 ↓ Bcl-2 Apoptosis->Bcl2 Caspases ↑ Cleaved Caspases Apoptosis->Caspases

Caption: Key signaling pathways modulated by this compound (DATS) in cancer cells.

DATS_Experimental_Workflow cluster_prep Solution Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis stock Prepare DATS Stock Solution (e.g., in DMSO) working Prepare Working Solutions in Cell Culture Medium stock->working Serial Dilution treatment Treat Cells with DATS Working Solutions working->treatment cell_seeding Seed Cells in Culture Plates cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation endpoint Perform Endpoint Assay (e.g., Viability, Apoptosis) incubation->endpoint data_collection Collect Raw Data endpoint->data_collection statistical_analysis Perform Statistical Analysis data_collection->statistical_analysis interpretation Interpret Results statistical_analysis->interpretation

Caption: General experimental workflow for in vitro assays using this compound (DATS).

Concluding Remarks

This compound is a promising bioactive compound with multifaceted effects on cellular processes. The protocols and data presented herein provide a foundation for researchers to design and execute robust in vitro studies. Adherence to proper solution preparation and handling techniques is paramount to obtaining reliable and reproducible data. Further investigation into the mechanisms of action of DATS will continue to unveil its therapeutic potential.

References

Application Notes and Protocols for the Quantification of Diallyl Trisulfide in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS) is a potent organosulfur compound derived from garlic (Allium sativum) and is of significant interest in drug development due to its wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] Accurate quantification of DATS in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the analysis of DATS in biological samples using common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties of this compound

DATS is a volatile, oily liquid that is colorless to pale yellow with a characteristic strong garlic odor.[2] It is insoluble in water but readily soluble in organic solvents like ethanol, ether, and hexane.[2] Its volatility and instability, particularly in biological matrices, present challenges for analytical method development.[3][4] Immediate processing of samples, such as deproteinization with acetonitrile upon collection, is critical to prevent degradation.[3][4]

  • Chemical Formula: C₆H₁₀S₃[2]

  • Molecular Weight: 178.34 g/mol

  • Appearance: Colorless to pale yellow oily liquid[2]

  • Solubility: Insoluble in water, soluble in organic solvents like ethanol and ether.[2]

Analytical Methodologies

The quantification of DATS in biological samples is most commonly achieved using gas chromatography due to the compound's volatile nature. HPLC methods have also been developed.

Gas Chromatography (GC) Based Methods

Gas chromatography, particularly with electron-capture detection (ECD) or mass spectrometry (MS), offers high sensitivity and selectivity for DATS analysis.

1. GC with Electron-Capture Detection (GC-ECD)

This method is highly sensitive for electrophilic compounds like DATS and is suitable for pharmacokinetic studies in animal models.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and structural confirmation, making it a robust method for identifying and quantifying DATS and its metabolites.

Experimental Protocols

Protocol 1: Quantification of DATS in Rat Blood by GC-ECD

This protocol is adapted from the validated method described by Sun et al. (2006).[3][4][5] It is designed for the pharmacokinetic analysis of DATS in whole blood.

A. Sample Preparation and Extraction

  • Critical Step: To prevent degradation, blood samples must be immediately mixed with acetonitrile upon collection.[3][4]

  • Collect 0.2 mL of rat whole blood.

  • Immediately add the blood sample to a tube containing acetonitrile to precipitate proteins and stabilize DATS.

  • Vortex the mixture thoroughly.

  • Add hexane as the extraction solvent.

  • Vortex vigorously for several minutes to ensure efficient extraction of DATS into the organic layer.

  • Centrifuge the sample to separate the layers.

  • Carefully transfer the upper hexane layer to a clean vial for GC analysis.

B. GC-ECD Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890 or equivalent with an electron-capture detector.

  • Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness).

  • Injector Temperature: 200°C

  • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 220°C at a rate of 20°C/min, hold for 2 minutes.

  • Carrier Gas: Nitrogen at a constant flow rate.

  • Injection Volume: 1.0 µL

Protocol 2: General Quantification of DATS by GC-MS

This protocol provides a general framework for DATS quantification applicable to various biological samples after appropriate extraction.

A. Sample Preparation

  • Follow the extraction procedure outlined in Protocol 1 (Section A). Hexane is a suitable extraction solvent.

B. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890A or equivalent.[6]

  • Mass Spectrometer: Agilent 5975C or equivalent.[6]

  • Column: DB-5 or similar 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.32 mm x 0.25 µm).[7][8]

  • Injector Temperature: 230°C[8]

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for a specified time (e.g., 5 min).[6][8]

    • Ramp: Increase to 250°C at a rate of 10°C/min, and hold for 10 minutes.[6]

  • Carrier Gas: Helium at a flow rate of 1 mL/min.[6]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[8][9]

  • Scan Range: m/z 30-300 amu.[9]

Data Presentation

The following tables summarize quantitative data from various validated methods for DATS analysis.

Parameter GC-ECD (Rat Blood) [4]GC-FID (Garlic Extract) [10]GC (Biopesticides) [11]
Linear Range 10-500 ng/mL & 0.2-20 µg/mL0.5-20 µg/mL0.5-25 mg/L
Correlation (r/r²) 0.9989 / 0.9993r = 0.9999r² > 0.9998
LOD < 10 ng/mL0.1986 µg/mL0.051 mg/L
LOQ Not Specified0.6621 µg/mL0.051 mg/L
Intra-day Precision (%RSD) 2.8 - 7.5%≤ 2%Not Specified
Inter-day Precision (%RSD) 5.2 - 10.8%≤ 2%Not Specified
Accuracy/Recovery 83.4 - 93.9%98.05 - 101.76%73.1%

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for DATS quantification and the key signaling pathways modulated by this compound.

experimental_workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Quantification BiologicalSample Biological Sample (e.g., Whole Blood, Tissue) ImmediateStabilization Immediate Stabilization (add to Acetonitrile) BiologicalSample->ImmediateStabilization Critical Step Extraction Liquid-Liquid Extraction (with Hexane) ImmediateStabilization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Collection Collect Organic Layer Centrifugation->Collection GC_Analysis Gas Chromatography (GC-ECD or GC-MS) Collection->GC_Analysis Inject Sample Data_Processing Data Acquisition & Processing GC_Analysis->Data_Processing Quantification Quantification (vs. Calibration Curve) Data_Processing->Quantification

Caption: General experimental workflow for DATS quantification.

dats_signaling_pathways cluster_pi3k Pro-Survival Pathway cluster_nrf2 Antioxidant Response cluster_mapk Stress/Inflammation Pathways cluster_nfkb Inflammation Pathway DATS This compound (DATS) PI3K PI3K DATS->PI3K Activates Nrf2 Nrf2 DATS->Nrf2 Activates JNK JNK DATS->JNK Inhibits ERK ERK DATS->ERK Modulates NFkB NF-κB DATS->NFkB Inhibits Akt Akt PI3K->Akt Akt->Nrf2 Activates Akt->NFkB Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits ARE Antioxidant Response Element (ARE) Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (e.g., GST, HO-1) ARE->AntioxidantEnzymes OxidativeStress Oxidative Stress AntioxidantEnzymes->OxidativeStress Reduces AP1 AP-1 JNK->AP1 ERK->AP1 Inflammation Inflammation AP1->Inflammation Promotes NFkB->Inflammation Promotes

Caption: Key signaling pathways modulated by DATS.

Discussion of Signaling Pathways

This compound exerts its biological effects by modulating several key intracellular signaling pathways:

  • PI3K/Akt Pathway: DATS has been shown to activate the PI3K/Akt signaling cascade, which is a critical pathway for promoting cell survival and inhibiting apoptosis.[1] This activation can protect cells, such as cardiomyocytes, from damage induced by oxidative stress.[1]

  • Nrf2 Pathway: DATS is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[12] Upon activation, Nrf2 translocates to the nucleus and induces the expression of a battery of antioxidant and detoxification enzymes, thereby protecting cells from oxidative damage.

  • MAPK Pathways (JNK, ERK): The mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to stress. DATS has been observed to decrease the activity of pro-apoptotic kinases like JNK while modulating ERK signaling.[12][13] This modulation helps to shift the cellular balance away from apoptosis and towards survival.

  • NF-κB Pathway: DATS can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates inflammatory responses and cell survival.[2] By inhibiting NF-κB, DATS can reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.

References

Application Notes and Protocols for the Use of Diallyl Trisulfide in Animal Models of Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diallyl trisulfide (DATS) is a naturally occurring organosulfur compound derived from Allium vegetables, such as garlic.[1][2] It has garnered significant interest in cancer research due to its demonstrated anti-cancer and chemopreventive properties in numerous preclinical studies.[1][3] DATS has been shown to modulate multiple cancer-related pathways, including those involved in cell cycle progression, apoptosis, angiogenesis, invasion, and metastasis.[1][2] These application notes provide a comprehensive overview of the use of DATS in animal models of cancer research, including a summary of its in vivo efficacy, detailed experimental protocols, and a description of its key signaling pathways.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from various preclinical studies investigating the anti-tumor effects of DATS in animal models.

Table 1: this compound in Xenograft Models

Cancer TypeCell LineAnimal ModelDATS Dosage & RouteKey OutcomesReference
Prostate CancerPC-3Male athymic mice6 µmol, three times/week (oral)Retardation of tumor growth[4]
Breast CancerMCF-7Female Balb/c nude mice5 µmol/kg, twice/week (oral)Growth retardation of xenografts[4]
Lung CarcinomaNCI-H460Xenograft mice30 and 40 mg/kgSignificant suppression of tumor growth[5]
GlioblastomaU87MG------Inhibition of tumor growth[5]
Colon CancerHT-29------Inhibition of tumor growth[5]

Table 2: this compound in Genetically Engineered Mouse Models (GEMMs)

Cancer TypeAnimal ModelDATS Dosage & RouteKey OutcomesReference
Prostate CancerTRAMP2 mg/mouse, three times/week (oral)Decreased incidence of poorly differentiated prostate cancer[4][6]

Experimental Protocols

This section provides a generalized methodology for conducting in vivo studies to evaluate the anti-cancer effects of this compound.

1. Animal Model Selection

  • Xenograft Models:

    • Use immunodeficient mice (e.g., athymic nude mice, SCID mice) to prevent rejection of human tumor cells.

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of the mice.

    • Allow tumors to reach a palpable size (e.g., 50-100 mm³) before initiating treatment.

  • Genetically Engineered Mouse Models (GEMMs):

    • Select a GEMM that spontaneously develops the cancer of interest (e.g., TRAMP mice for prostate cancer).[6]

    • Initiate DATS treatment at a predetermined age based on the known timeline of tumor development in the specific model.

2. This compound Preparation and Administration

  • Preparation: DATS is an oil-soluble compound. For oral administration, it can be dissolved in a suitable vehicle such as corn oil or olive oil. For intraperitoneal injection, it may be formulated in a solution containing a solubilizing agent like DMSO and further diluted in sterile saline.

  • Administration Routes:

    • Oral Gavage: This is a common and clinically relevant route of administration. Dosages in published studies have ranged from 5 µmol/kg to 2 mg/mouse.[4][6]

    • Intraperitoneal (IP) Injection: This route can also be used for systemic delivery.

  • Dosing Schedule: Treatment schedules can vary, but a common approach is administration three to five times per week.[4][6]

3. Tumor Growth Measurement and Monitoring

  • For subcutaneous xenografts, measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the animals to assess for any potential toxicity of the treatment.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis.

4. Endpoint Analysis

  • Histology and Immunohistochemistry (IHC):

    • Fix tumors in 10% neutral buffered formalin and embed in paraffin.

    • Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology.

    • Use IHC to analyze the expression of key proteins related to:

      • Proliferation: Ki-67, PCNA[6]

      • Apoptosis: Cleaved caspase-3, TUNEL assay[1][7]

      • Angiogenesis: CD31, VEGF

  • Western Blotting:

    • Prepare protein lysates from tumor tissue to quantify the expression levels of proteins in signaling pathways modulated by DATS.

  • Metastasis Assessment:

    • For models where metastasis is expected, carefully dissect and examine potential metastatic sites (e.g., lungs, liver).[6]

    • Metastatic lesions can be quantified by histological analysis.

Signaling Pathways and Mechanisms of Action

DATS exerts its anti-cancer effects by modulating a variety of signaling pathways. The following diagrams illustrate some of the key pathways affected by DATS.

DATS_Experimental_Workflow cluster_Preparation Preparation cluster_Treatment Treatment Phase cluster_Monitoring Monitoring & Measurement cluster_Analysis Endpoint Analysis Animal_Model Animal Model Selection (Xenograft or GEMM) Tumor_Implantation Tumor Cell Implantation (for Xenografts) Animal_Model->Tumor_Implantation DATS_Prep DATS Preparation (in vehicle like corn oil) Treatment_Admin DATS Administration (e.g., Oral Gavage) DATS_Prep->Treatment_Admin Tumor_Implantation->Treatment_Admin Tumor_Measurement Tumor Volume Measurement Treatment_Admin->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment_Admin->Body_Weight Tumor_Excision Tumor Excision Tumor_Measurement->Tumor_Excision Body_Weight->Tumor_Excision IHC Immunohistochemistry (Proliferation, Apoptosis) Tumor_Excision->IHC Western_Blot Western Blotting (Signaling Proteins) Tumor_Excision->Western_Blot Metastasis_Eval Metastasis Evaluation Tumor_Excision->Metastasis_Eval

General experimental workflow for in vivo DATS studies.

DATS_Apoptosis_Pathway cluster_Intrinsic Intrinsic Pathway cluster_Extrinsic Extrinsic Pathway DATS This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) DATS->Bcl2 inhibits Bax_Bak Bax / Bak (Pro-apoptotic) DATS->Bax_Bak promotes DR Death Receptors (e.g., DR4/DR5) DATS->DR promotes Mitochondria Mitochondria Bcl2->Mitochondria inhibit Bax_Bak->Mitochondria promote cytochrome c release Caspase9 Caspase-9 Mitochondria->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Caspase8 Caspase-8 DR->Caspase8 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

DATS-induced apoptosis signaling pathways.

DATS_Cell_Cycle_Arrest DATS This compound G2_M_Checkpoint G2/M Checkpoint DATS->G2_M_Checkpoint induces arrest at G2_Phase G2 Phase G2_Phase->G2_M_Checkpoint M_Phase M Phase Progression Cell Cycle Progression G2_M_Checkpoint->M_Phase blocked

DATS-induced G2/M cell cycle arrest.

DATS_Anti_Metastasis_Pathways cluster_Invasion_Migration Invasion & Migration cluster_Angiogenesis Angiogenesis DATS This compound MMPs MMPs (MMP-2, -7, -9) DATS->MMPs inhibits STAT3 p-STAT3 DATS->STAT3 inhibits VEGF VEGF DATS->VEGF inhibits Invasion Invasion & Migration MMPs->Invasion STAT3->Invasion Metastasis Metastasis Invasion->Metastasis Angiogenesis_Node Angiogenesis VEGF->Angiogenesis_Node Angiogenesis_Node->Metastasis

DATS-mediated inhibition of invasion and angiogenesis.

Key Mechanisms of Action:

  • Induction of Apoptosis: DATS promotes apoptosis through both the intrinsic and extrinsic pathways. It downregulates anti-apoptotic proteins like Bcl-2 and upregulates pro-apoptotic proteins such as Bax and Bak.[1] This leads to the activation of caspases, the key executioners of apoptosis.[1]

  • Cell Cycle Arrest: A hallmark of DATS activity is the induction of cell cycle arrest, most commonly at the G2/M phase.[1] This prevents cancer cells from dividing and proliferating.

  • Inhibition of Angiogenesis: DATS has been shown to reduce the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a critical signaling protein in angiogenesis.[1] By inhibiting the formation of new blood vessels, DATS can limit tumor growth and survival.

  • Suppression of Invasion and Metastasis: DATS can inhibit the invasion and migration of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs) and inhibiting signaling pathways like STAT3.[1]

  • Modulation of Other Signaling Pathways: DATS has also been shown to modulate other critical cancer-related pathways, including PI3K/Akt, NF-κB, Wnt/β-catenin, and Notch signaling.[2][8]

This compound is a promising natural compound for cancer prevention and treatment. Its ability to target multiple hallmark pathways of cancer makes it an attractive candidate for further preclinical and clinical investigation. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting in vivo studies to explore the therapeutic potential of DATS in various cancer models.

References

Diallyl Trisulfide (DATS): A Potent Inducer of Oxidative Stress in Cell Lines for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diallyl trisulfide (DATS), a principal organosulfur compound derived from garlic (Allium sativum), has garnered significant attention in biomedical research for its pro-oxidant and cytotoxic effects on cancer cells.[1][2] Unlike many antioxidants, DATS can induce oxidative stress within malignant cells, leading to cell cycle arrest and apoptosis, making it a valuable tool for studying cellular responses to oxidative insults and for the development of novel anticancer therapies.[2][3] These application notes provide a comprehensive overview of the use of DATS to induce oxidative stress in various cell lines, including detailed protocols for key experiments and a summary of its effects.

Mechanism of Action

DATS exerts its effects by generating reactive oxygen species (ROS), which are highly reactive molecules that can damage cellular components like DNA, proteins, and lipids.[2] This increase in intracellular ROS disrupts the normal redox balance of the cell, leading to a state of oxidative stress. The accumulation of ROS triggers a cascade of cellular events, including the activation of stress-response signaling pathways, cell cycle arrest, and ultimately, programmed cell death (apoptosis).[2][3]

Several key signaling pathways are modulated by DATS-induced oxidative stress:

  • Nrf2/ARE Pathway: While DATS can activate the Nrf2/ARE pathway, known for its antioxidant response, in some contexts to protect against certain types of damage, in cancer cells, DATS can also lead to a decrease in Nrf2 levels, contributing to an overall pro-oxidant environment.[1][4][5]

  • PI3K/Akt Pathway: DATS has been shown to inactivate the PI3K/Akt signaling pathway, a critical regulator of cell survival.[6][7] Inhibition of this pathway promotes apoptosis.[6]

  • MAPK/NF-κB Pathway: DATS can activate stress-activated protein kinases like p38 and JNK, which are part of the MAPK pathway, while inhibiting the pro-survival NF-κB pathway.[1][8]

  • Apoptosis Pathways: DATS triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This involves the modulation of Bcl-2 family proteins, release of cytochrome c, and activation of caspases.[2][7][9]

Data Presentation: Quantitative Effects of this compound on Cell Lines

The following table summarizes the quantitative effects of DATS on various cancer cell lines as reported in the literature. This data provides a reference for designing experiments to induce oxidative stress.

Cell LineDATS ConcentrationIncubation TimeObserved EffectsReference
MDA-MB-231 (Breast Cancer)100 µM24 hours36% reduction in cell growth; 67% increase in H2O2 production.[10]
A549 (Lung Cancer)300 µM24 hours42% reduction in cell growth; 24% decrease in catalase activity.[10]
BGC-823 (Gastric Cancer)25-400 µmol/L24 hoursDose-dependent inhibition of cell viability (IC50 of 115.2±4.3 μmol/L).[1]
HCT-15 (Colon Cancer)11.5 µM (IC50)Not SpecifiedSignificant suppression of cell growth.[11]
DLD-1 (Colon Cancer)13.3 µM (IC50)Not SpecifiedSignificant suppression of cell growth.[11]
PC-3 (Prostate Cancer)40 µMNot SpecifiedRapid decrease in Akt phosphorylation, leading to apoptosis.[7]
DU145 (Prostate Cancer)40 µMNot SpecifiedRapid decrease in Akt phosphorylation, leading to apoptosis.[7]
H9c2 (Cardiomyocytes)10 µM22 hoursMitigated doxorubicin-induced ROS generation.[6]

Experimental Protocols

Detailed methodologies for key experiments to assess DATS-induced oxidative stress are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Materials:

  • Cells of interest

  • 96-well tissue culture plates

  • This compound (DATS)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13][14]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.[13]

  • Treat the cells with various concentrations of DATS and incubate for the desired time period (e.g., 24, 48, or 72 hours).[13]

  • After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL).[12]

  • Incubate the plate for 3-4 hours at 37°C in a humidified atmosphere with 5% CO2.[12]

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[12]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.[15][16]

Materials:

  • Cells of interest

  • 24-well or 96-well plates

  • DATS

  • Serum-free medium (e.g., DMEM)

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)[15]

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or microplate reader

Protocol:

  • Seed cells in a suitable plate and allow them to attach overnight.

  • Treat the cells with DATS for the desired time.

  • Remove the treatment medium and wash the cells once with serum-free medium.[16]

  • Prepare a fresh working solution of DCFH-DA (e.g., 10 µM in pre-warmed serum-free medium).[15]

  • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[16]

  • Remove the DCFH-DA solution and wash the cells twice with PBS.[16]

  • Add PBS to each well.

  • Immediately measure the fluorescence using a fluorescence microscope (for imaging) or a microplate reader (for quantification) with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[17][18]

Antioxidant Enzyme Activity Assays

Protocols for measuring the activity of key antioxidant enzymes, Superoxide Dismutase (SOD) and Catalase (CAT), are outlined below.

This assay is based on the inhibition of the reduction of a tetrazolium salt (e.g., WST-8 or NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.[19][20]

Materials:

  • Cell lysate

  • SOD assay kit (commercial kits are recommended for convenience and reproducibility) or individual reagents (Xanthine, Xanthine Oxidase, WST-8 or NBT)

  • Microplate reader

Protocol (General Steps using a Commercial Kit):

  • Prepare cell lysates according to the kit's instructions. This typically involves homogenization and centrifugation to obtain the supernatant.

  • Perform a total protein assay (e.g., BCA or Bradford) to normalize the SOD activity to the protein concentration.[20]

  • Prepare a standard curve using the provided SOD standard.

  • In a 96-well plate, add the appropriate volume of cell lysate, WST-8/enzyme working solution, and the reaction initiation solution to each well.[20]

  • Incubate the plate at 37°C for 20-30 minutes.[20]

  • Measure the absorbance at 450 nm using a microplate reader.[20]

  • Calculate the SOD activity based on the inhibition rate and the standard curve. One unit of SOD is typically defined as the amount of enzyme that inhibits the reduction of the tetrazolium salt by 50%.[20]

This assay measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample. The remaining H2O2 can be measured spectrophotometrically.[19]

Materials:

  • Cell lysate

  • Catalase assay kit (commercial kits are recommended) or individual reagents (Potassium phosphate buffer, Hydrogen peroxide)

  • Spectrophotometer or microplate reader

Protocol (General Steps):

  • Prepare cell lysates.

  • Normalize for total protein content.

  • In a suitable reaction vessel (e.g., cuvette or 96-well plate), add the cell lysate to a buffer solution (e.g., 50 mM potassium phosphate, pH 7.0).

  • Initiate the reaction by adding a known concentration of H2O2 (e.g., 19 mM).

  • Measure the decrease in absorbance at 240 nm over time as H2O2 is consumed. The molar extinction coefficient for H2O2 is 43.6 M⁻¹cm⁻¹.

  • Alternatively, a colorimetric assay can be used where the remaining H2O2 reacts with a probe to produce a colored product that can be measured at a specific wavelength (e.g., 520 nm).[21]

  • Calculate the catalase activity, typically expressed as units per milligram of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.[21]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by DATS and a general experimental workflow for studying its effects.

DATS_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_pathways Signaling Pathways cluster_apoptosis Apoptosis DATS This compound (DATS) ROS ↑ Reactive Oxygen Species (ROS) DATS->ROS Induces PI3K_Akt PI3K/Akt Pathway (Cell Survival) ROS->PI3K_Akt Inhibits MAPK MAPK Pathway (p38, JNK) ROS->MAPK Activates NFkB NF-κB Pathway (Pro-survival) ROS->NFkB Inhibits Nrf2 Nrf2 Pathway ROS->Nrf2 Modulates Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces Apoptosis_Outcome Apoptosis PI3K_Akt->Apoptosis_Outcome Inhibits survival signaling MAPK->Apoptosis_Outcome Promotes apoptosis NFkB->Apoptosis_Outcome Inhibits survival signaling Caspases Caspase Activation Mitochondria->Caspases Activates Caspases->Apoptosis_Outcome

Caption: DATS-induced signaling pathways leading to apoptosis.

Experimental_Workflow cluster_assays Assessment of Oxidative Stress and Cytotoxicity start Start: Cell Culture treatment DATS Treatment (Varying concentrations and times) start->treatment ros_assay ROS Measurement (DCFH-DA Assay) treatment->ros_assay viability_assay Cell Viability (MTT Assay) treatment->viability_assay enzyme_assay Antioxidant Enzyme Activity (SOD, CAT Assays) treatment->enzyme_assay data_analysis Data Analysis and Interpretation ros_assay->data_analysis viability_assay->data_analysis enzyme_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Experimental workflow for studying DATS effects.

Conclusion

This compound is a potent and versatile tool for inducing oxidative stress in cell lines, particularly in the context of cancer research. By understanding its mechanisms of action and employing standardized protocols, researchers can effectively utilize DATS to investigate cellular responses to oxidative damage, screen for potential therapeutic agents, and further elucidate the intricate signaling pathways involved in cell death and survival. The provided data and protocols serve as a valuable resource for initiating and conducting such studies.

References

Application of Diallyl Trisulfide in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diallyl trisulfide (DATS) is a bioactive organosulfur compound derived from garlic (Allium sativum) that has garnered significant attention in biomedical research.[1][2][3][4] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and pathological conditions, including cancer and ischemic diseases. DATS has demonstrated a paradoxical role in modulating angiogenesis, exhibiting both pro- and anti-angiogenic properties depending on the cellular context and experimental model. This dual functionality makes DATS a compelling molecule for studying the complex signaling networks that govern vascular growth. These application notes provide a comprehensive overview of the use of DATS in angiogenesis research, detailing its mechanisms of action, quantitative effects, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Anti-Angiogenic Properties of this compound

In the context of oncology, DATS primarily functions as an inhibitor of angiogenesis, a crucial process for tumor growth and metastasis.[2][5][6] Its anti-angiogenic effects are attributed to its ability to induce apoptosis in endothelial cells and inhibit key signaling pathways that promote vascular growth.

Mechanisms of Anti-Angiogenic Action

DATS exerts its anti-angiogenic effects through multiple mechanisms:

  • Inhibition of VEGF Signaling: DATS has been shown to suppress the secretion of Vascular Endothelial Growth Factor (VEGF) and down-regulate the expression of its receptor, VEGFR-2, in human umbilical vein endothelial cells (HUVECs).[7][8] This disruption of the VEGF/VEGFR-2 axis is a critical mechanism for inhibiting endothelial cell proliferation, migration, and tube formation.

  • Akt Inactivation: The pro-survival kinase Akt is a key mediator of angiogenic signaling. DATS treatment leads to the inactivation of Akt in HUVECs, which contributes to the induction of apoptosis.[7][8][9]

  • Induction of Apoptosis: DATS induces caspase-dependent apoptosis in endothelial cells, characterized by the cleavage of caspase-3 and poly-(ADP-ribose)-polymerase (PARP).[7][8] The survival of HUVECs is significantly reduced in a concentration-dependent manner with an IC50 of approximately 4 µM.[7][9]

  • Inhibition of Cell Migration and Invasion: DATS inhibits the migration and invasion of endothelial cells by targeting signaling molecules such as focal adhesion kinase (FAK), Src, and Ras.[5] It also reduces the activity of matrix metalloproteinases (MMPs), such as MMP-2, -7, and -9, which are essential for the degradation of the extracellular matrix during angiogenesis.[5]

  • Wnt/β-catenin Signaling Inhibition: In glioma cells, DATS has been shown to suppress angiogenesis by inactivating the Wnt/β-catenin signaling pathway.[6]

Quantitative Data on Anti-Angiogenic Effects of DATS
Cell LineAssayConcentration of DATSObserved EffectReference
HUVECCell Survival~ 4 µMIC50 for survival reduction[7][9]
HUVECTube FormationNot specifiedInhibition of capillary-like tube structure formation[5][7]
HUVECCell MigrationNot specifiedInhibition of migration[5][7]
HT-29VEGF SecretionNot specifiedInhibition of VEGF secretion[5]
HT-29MMPsNot specifiedInhibition of MMP-2, -7, and -9[5]

Pro-Angiogenic Properties of this compound

In contrast to its anti-angiogenic role in cancer, DATS has been found to promote angiogenesis in the context of ischemia and placental development. This pro-angiogenic activity is largely attributed to its ability to release hydrogen sulfide (H₂S), a known gaseous signaling molecule with vasculoprotective effects.

Mechanisms of Pro-Angiogenic Action
  • Activation of Akt/eNOS Pathway: DATS stimulates the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS) in ischemic tissues and cultured endothelial cells under hypoxic conditions.[10] This leads to increased production of nitric oxide (NO), a potent vasodilator and pro-angiogenic factor.

  • Upregulation of Pro-Angiogenic Factors: In models of heart failure, DATS therapy has been shown to increase the expression of VEGF and decrease the expression of the angiogenesis inhibitor, angiostatin.[11] In obese pregnant mice, DATS treatment upregulated the mRNA expression of PlGF, VEGFA, VEGFR2, and HIF1α in the placenta.[12]

  • Reduction of Oxidative Stress and Apoptosis: In ischemic limbs, DATS treatment reduces oxidative stress and apoptotic activity, thereby promoting tissue survival and revascularization.[10]

  • Improved Blood Flow and Capillary Density: In vivo studies using mouse models of hind-limb ischemia have demonstrated that DATS enhances blood flow recovery and increases capillary density in the ischemic tissue.[10][13]

Quantitative Data on Pro-Angiogenic Effects of DATS
Animal ModelConditionDATS DosageObserved EffectReference
MouseHind-limb IschemiaNot specifiedEnhanced blood flow recovery and capillary density[10]
MousePressure-overload Heart Failure200 µg/kg daily i.p.Increased VEGF expression, decreased angiostatin, increased vascular density[11][14]
Diabetic MouseHind-limb Ischemia500 µg·kg−1·d−1 i.p.Ameliorated reduced blood perfusion, capillary density, and NO bioactivity[13]
Obese Pregnant MouseHigh-fat diet-induced obesityNot specifiedIncreased placental expression of CD31, PlGF, VEGFA, VEGFR2, and HIF1α mRNA[12]

Signaling Pathways and Experimental Workflows

Anti-Angiogenic Signaling Pathway of DATS

DATS_Anti_Angiogenic_Pathway DATS This compound (DATS) VEGF VEGF Secretion DATS->VEGF inhibits VEGFR2 VEGFR-2 DATS->VEGFR2 inhibits Akt Akt DATS->Akt inhibits FAK_Src_Ras FAK/Src/Ras DATS->FAK_Src_Ras inhibits MMPs MMPs (MMP-2, -7, -9) DATS->MMPs inhibits Caspases Caspases DATS->Caspases activates VEGF->VEGFR2 activates VEGFR2->Akt activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival promotes Migration_Invasion Cell Migration & Invasion FAK_Src_Ras->Migration_Invasion promotes MMPs->Migration_Invasion promotes Apoptosis Apoptosis Caspases->Apoptosis Tube_Formation Tube Formation Migration_Invasion->Tube_Formation Angiogenesis_Inhibition Inhibition of Angiogenesis Migration_Invasion->Angiogenesis_Inhibition Proliferation_Survival->Tube_Formation Proliferation_Survival->Angiogenesis_Inhibition Tube_Formation->Angiogenesis_Inhibition Apoptosis->Proliferation_Survival inhibits

Caption: DATS inhibits angiogenesis by targeting multiple pathways.

Pro-Angiogenic Signaling Pathway of DATS

DATS_Pro_Angiogenic_Pathway Ischemia_Hypoxia Ischemia/Hypoxia Oxidative_Stress Oxidative Stress Ischemia_Hypoxia->Oxidative_Stress induces Apoptosis Apoptosis Ischemia_Hypoxia->Apoptosis induces DATS This compound (DATS) H2S H₂S Release DATS->H2S Akt Akt H2S->Akt activates VEGF VEGF H2S->VEGF upregulates H2S->Oxidative_Stress reduces H2S->Apoptosis reduces eNOS eNOS Akt->eNOS phosphorylates & activates NO Nitric Oxide (NO) eNOS->NO produces Revascularization Revascularization & Angiogenesis NO->Revascularization promotes VEGF->Revascularization promotes

Caption: DATS promotes angiogenesis in ischemic conditions.

Experimental Workflow for In Vitro Angiogenesis Assay

Tube_Formation_Workflow Start Start: Prepare Endothelial Cells (e.g., HUVECs) Coat_Plate Coat 96-well plate with Matrigel/ECM gel Start->Coat_Plate Solidify Incubate at 37°C for 30-60 min to solidify gel Coat_Plate->Solidify Prepare_Cells Harvest and resuspend cells in media with DATS or control Solidify->Prepare_Cells Seed_Cells Seed cells onto the gel Prepare_Cells->Seed_Cells Incubate Incubate at 37°C, 5% CO₂ for 4-18 hours Seed_Cells->Incubate Visualize Visualize tube formation (light or fluorescence microscopy) Incubate->Visualize Quantify Quantify tube length, branch points, and loops Visualize->Quantify End End: Analyze and Compare Results Quantify->End

Caption: Workflow for endothelial cell tube formation assay.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures in vitro, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., Medium 200PRF with LSGS)

  • Basement Membrane Matrix (e.g., Matrigel® or Geltrex™)[15][16]

  • 96-well tissue culture plates

  • This compound (DATS) stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Calcein AM (for fluorescent visualization, optional)[15][16]

  • Inverted microscope with a camera

Protocol:

  • Plate Coating:

    • Thaw the basement membrane matrix on ice overnight at 4°C.[16]

    • Using pre-chilled pipette tips, add 50 µL of the matrix solution to each well of a pre-chilled 96-well plate.[17]

    • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.[17][18]

  • Cell Preparation and Seeding:

    • Culture HUVECs to 80-90% confluency.

    • Harvest the cells using trypsin/EDTA and neutralize with trypsin neutralizer solution.[15][19]

    • Centrifuge the cells and resuspend the pellet in endothelial cell growth medium.

    • Perform a cell count and adjust the cell suspension to a concentration of 1-2 x 10⁵ cells/mL.

    • Prepare serial dilutions of DATS in the cell suspension to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest DATS treatment).

    • Gently add 150 µL of the cell suspension (containing 1.5-3 x 10⁴ cells) to each well of the solidified matrix-coated plate.[17]

  • Incubation and Visualization:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours. Tube formation typically begins within 2-4 hours.[18]

    • Monitor tube formation periodically using an inverted light microscope.

    • (Optional) For fluorescent imaging, carefully remove the medium and add Calcein AM solution (e.g., 8 µg/mL) to each well. Incubate for 30-40 minutes at 37°C.[16]

    • Capture images of the tube networks.

  • Quantification and Analysis:

    • Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

    • Compare the results from DATS-treated wells to the vehicle control to determine the effect of DATS on tube formation.

Western Blot Analysis for Signaling Proteins

This protocol is used to detect changes in the expression and phosphorylation status of key proteins in angiogenic signaling pathways following DATS treatment.

Materials:

  • HUVECs or other relevant endothelial cells

  • DATS

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-VEGFR-2, anti-phospho-Akt, anti-total-Akt, anti-eNOS, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment and Lysis:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Treat cells with various concentrations of DATS or vehicle control for the desired time.

    • Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

    • Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin). For phosphoproteins, normalize to the total protein level.

Conclusion

This compound is a multifaceted compound with significant, though context-dependent, effects on angiogenesis. Its ability to inhibit angiogenesis in cancer models by targeting key pathways like VEGF/VEGFR-2 and Akt highlights its potential as a chemotherapeutic or chemopreventive agent. Conversely, its capacity to promote angiogenesis in ischemic settings through the H₂S-Akt-eNOS pathway suggests its therapeutic potential in cardiovascular diseases. The detailed protocols and summarized data provided here offer a valuable resource for researchers investigating the intricate role of DATS in the regulation of angiogenesis and for the development of novel therapeutic strategies.

References

Application Notes and Protocols for Investigating Signaling Pathways Using Diallyl Trisulfide (DATS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diallyl trisulfide (DATS) is a naturally occurring organosulfur compound derived from garlic (Allium sativum) and is a subject of growing interest in biomedical research.[1][2][3] It is recognized for its potential therapeutic properties, including anticancer, antioxidant, and anti-inflammatory effects.[3][4][5] DATS exerts its biological activities by modulating a variety of cellular signaling pathways, making it a valuable tool for researchers investigating the complex networks that govern cell fate and function. These pathways include those involved in oxidative stress response, cell survival and proliferation, apoptosis, and inflammation.[2][3][6] This document provides detailed application notes and experimental protocols for utilizing DATS as a tool to investigate key signaling pathways.

Key Signaling Pathways Modulated by this compound

DATS has been shown to influence several critical signaling cascades:

  • Keap1-Nrf2 Pathway: DATS is a potent activator of the Nrf2 pathway, a primary regulator of cellular antioxidant responses.[6][7][8] DATS can induce the nuclear translocation of Nrf2, leading to the expression of antioxidant enzymes.[7][9]

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. DATS has been shown to inhibit the PI3K/Akt signaling cascade in various cancer cells, contributing to its anti-tumor effects.[10][11] Conversely, in some contexts, such as cardioprotection, DATS can activate this pathway to promote cell survival.[4][7]

  • MAPK Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are involved in cellular responses to a wide range of stimuli. DATS can modulate MAPK signaling, often leading to the activation of JNK and p38, which are associated with stress responses and apoptosis, while sometimes inhibiting the pro-survival ERK pathway.[6][11][12][13]

  • Apoptosis Pathway: DATS is a known inducer of apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[2][14][15] It can modulate the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and caspase activation.[14][15][16]

  • NF-κB Pathway: As a key regulator of inflammation, the NF-κB pathway is another target of DATS. DATS can suppress the activation of NF-κB, thereby exerting anti-inflammatory effects.[10][12][17]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the effective concentrations and quantitative effects of DATS on various cell lines and signaling pathways as reported in the literature.

Cell LineCancer TypeEffectDATS ConcentrationIC50Reference
BGC-823Human Gastric CancerInhibition of cell viability, G2/M arrest, apoptosis25–400 µmol/L115.2±4.3 µmol/L (24h)[11]
PC-3 / DU145Human Prostate CancerInactivation of Akt, induction of apoptosis40 µMNot specified[16]
Capan-2Pancreatic CancerInduction of apoptosis100 µmol/LNot specified[18]
BCPAPHuman Papillary Thyroid CarcinomaDecreased cell survival, G0/G1 arrest, apoptosis5, 10, 20 µMNot specified[19]
Primary Colorectal Cancer CellsColorectal CancerInhibition of viability, induction of apoptosisTime and dose-dependentNot specified[14][15]
H9c2CardiomyocytesProtection against Doxorubicin-induced apoptosis10 µMNot applicable[4]
H9c2CardiomyocytesProtection against high glucose-induced apoptosis10 µMNot applicable[7]

Mandatory Visualizations: Signaling Pathways and Workflows

Signaling Pathway Diagrams

DATS_Nrf2_Pathway Nrf2 Nrf2 Nrf2_n Nrf2_n Nrf2->Nrf2_n Translocation Antioxidant_Genes Antioxidant_Genes Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Leads to Keap1 Keap1

DATS_PI3K_Akt_Pathway cluster_note Note DATS This compound PI3K PI3K DATS->PI3K Inhibits (in cancer cells) Receptor Growth Factor Receptor Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates BAD BAD Akt->BAD Inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Bcl2 Bcl-2 BAD->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Note In some contexts (e.g., cardioprotection), DATS can activate this pathway.

DATS_MAPK_Pathway cluster_jnk_p38 Stress Response cluster_erk Proliferation/Survival DATS This compound ROS ROS DATS->ROS ERK1_2 ERK1/2 DATS->ERK1_2 Inhibits MAPKKK MAPKKK (e.g., ASK1) ROS->MAPKKK Activates MKK4_7 MKK4/7 JNK JNK MKK3_6 MKK3/6 p38 p38 AP1 AP-1 Apoptosis_JNK_p38 Apoptosis Raf Raf MEK1_2 MEK1/2 Proliferation Proliferation

DATS_Apoptosis_Pathway DATS This compound Caspase3 Caspase-3 PARP PARP Caspase3->PARP Cleaves DNA_Frag DNA Fragmentation Caspase3->DNA_Frag Apoptosis Apoptosis DNA_Frag->Apoptosis Caspase9 Caspase9 Caspase9->Caspase3 Activates Caspase8 Caspase8 Caspase8->Caspase3 Activates

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Data Analysis CellCulture 1. Cell Culture (e.g., BGC-823, PC-3) DATS_Prep 2. DATS Preparation (Stock solution in DMSO) Treatment 3. Cell Treatment (Varying DATS concentrations and time points) CellCulture->Treatment DATS_Prep->Treatment Viability Viability Treatment->Viability Apoptosis_Assay Apoptosis_Assay Treatment->Apoptosis_Assay WesternBlot WesternBlot Treatment->WesternBlot qPCR qPCR Treatment->qPCR IF IF Treatment->IF DataAnalysis 5. Data Analysis & Interpretation (Statistical analysis, pathway mapping) Viability->DataAnalysis Apoptosis_Assay->DataAnalysis WesternBlot->DataAnalysis qPCR->DataAnalysis IF->DataAnalysis

Experimental Protocols

Cell Culture and DATS Treatment

Objective: To culture cells and treat them with DATS to investigate its effects on signaling pathways.

Materials:

  • Selected cancer cell line (e.g., BGC-823, PC-3, Capan-2)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (DATS, >98% purity)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture flasks, plates, and dishes

  • Incubator (37°C, 5% CO₂)

Protocol:

  • Cell Culture:

    • Maintain the selected cell line in complete growth medium in a humidified incubator at 37°C with 5% CO₂.

    • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • DATS Stock Solution Preparation:

    • Prepare a high-concentration stock solution of DATS (e.g., 100 mM) in DMSO.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein/RNA extraction) at a predetermined density to ensure they are in the exponential growth phase during treatment. Allow cells to adhere overnight.

  • DATS Treatment:

    • The following day, remove the old medium and replace it with fresh medium containing the desired final concentrations of DATS.

    • Prepare serial dilutions of the DATS stock solution in the complete growth medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

    • Incubate the cells with DATS for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of DATS on cancer cells and calculate the IC50 value.

Materials:

  • Cells treated with DATS in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • After the DATS treatment period, add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot Analysis for Signaling Protein Expression and Phosphorylation

Objective: To analyze changes in the expression and phosphorylation status of key proteins in signaling pathways affected by DATS.

Materials:

  • Cells treated with DATS in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-Nrf2, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction:

    • After DATS treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification:

    • Determine the protein concentration of each sample using the BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Use a loading control like β-actin to normalize protein levels.

Nuclear and Cytoplasmic Protein Extraction for Nrf2 Translocation

Objective: To determine if DATS induces the translocation of Nrf2 from the cytoplasm to the nucleus.

Materials:

  • NE-PER™ Nuclear and Cytoplasmic Extraction Reagents or similar kit

  • Cells treated with DATS

Protocol:

  • Follow the manufacturer's protocol for the nuclear and cytoplasmic extraction kit.

  • Briefly, harvest the cells and centrifuge to obtain a cell pellet.

  • Lyse the cell membrane using the provided cytoplasmic extraction buffer, releasing cytoplasmic proteins.

  • Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

  • Lyse the nuclear envelope using the nuclear extraction buffer to release nuclear proteins.

  • Analyze both the cytoplasmic and nuclear fractions for Nrf2 expression by Western blot as described above. Use Lamin B1 as a nuclear marker and β-actin or GAPDH as a cytoplasmic marker to confirm the purity of the fractions.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by DATS.

Materials:

  • Cells treated with DATS

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest both adherent and floating cells after DATS treatment.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Safety Precautions:

This compound should be handled with care. It is harmful if swallowed and may cause skin and eye irritation.[20][21][22] Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling DATS.[21][22] Work in a well-ventilated area or a chemical fume hood.[21][22] Refer to the Safety Data Sheet (SDS) for detailed safety information.[20][21][22]

References

Application Notes and Protocols: Assessing the Synergistic Effects of Diallyl Trisulfide with Chemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS), a key organosulfur compound derived from garlic, has garnered significant attention for its potential as a chemosensitizing agent in cancer therapy. When used in combination with conventional chemotherapy drugs such as cisplatin and doxorubicin, DATS has been shown to enhance their cytotoxic effects, allowing for potentially lower effective doses and reduced toxicity. This document provides a comprehensive protocol for assessing the synergistic effects of DATS with chemotherapy, detailing experimental design, key assays, and data analysis. The focus is on in vitro methodologies that are foundational for preclinical drug development.

The synergistic action of DATS is often attributed to its ability to modulate multiple cellular signaling pathways that are crucial for cancer cell survival and proliferation. Notably, DATS has been shown to influence the PI3K/Akt pathway, p53 signaling, and the intrinsic apoptosis pathway, thereby lowering the threshold for chemotherapy-induced cell death.

Data Presentation: Synergistic Effects of DATS in Combination with Chemotherapy

The following tables summarize quantitative data from studies investigating the synergistic effects of DATS with cisplatin and doxorubicin on various cancer cell lines.

Table 1: IC50 Values and Combination Index (CI) of DATS and Chemotherapy

Cell LineChemotherapyDATS IC50 (µM)Chemotherapy IC50 (µg/mL)Combination TreatmentCombination Index (CI)Synergy Level
SGC-7901 (Gastric Cancer)Cisplatin50-400 (dose-dependent inhibition)Not specifiedDATS + 3 µg/mL Cisplatin< 1Strong Synergy[1]
A2780/DDP (Cisplatin-Resistant Ovarian Cancer)CisplatinNot specified~15DATS (20 µM) + Cisplatin< 1Synergy[2]
BGC-823 (Gastric Cancer)Cisplatin115.2 ± 4.3Not specifiedDATS + CisplatinNot specifiedPotentiates Efficacy[3]

Note: A Combination Index (CI) of < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[4][5][6]

Table 2: Effects of DATS and Chemotherapy on Apoptosis and Protein Expression

Cell LineTreatmentApoptosis Rate (%)Key Protein Changes
SGC-7901 (Gastric Cancer)DATS + Cisplatin29.7 ± 2.4Not specified
T24 (Bladder Cancer)DATSIncreased sub-G1 population↓Bcl-2, ↓Bcl-xL, ↑Bax, ↑Death Receptors, ↓p-Akt, ↑JNK activation[7]
PC-3 (Prostate Cancer)DATS (40 µM)Not specified↓p-Akt (Ser473 & Thr308), ↓p-BAD[8]
H9c2 (Cardiac Cells)DATS (10 µM) + Doxorubicin (1 µM)Mitigated Dox-induced apoptosis↑PI3K/Akt pathway activation[9][10][11]
Various Cancer CellsCisplatinVaries↑Bax, ↓Bcl-2 (in sensitive cells)[12][13]
Breast Cancer CellsDoxorubicinVaries↑Bax, ↓Bcl-2, ↑Caspase-8, ↑Caspase-3[14]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways involved in the synergistic action of DATS and chemotherapy, as well as a typical experimental workflow for assessing synergy.

Synergy_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment cluster_assays 3. Assays cluster_analysis 4. Data Analysis cell_culture Cancer Cell Culture drug_prep Prepare DATS and Chemotherapy Solutions single_agent Single Agent Treatment (DATS or Chemo) drug_prep->single_agent combo_agent Combination Treatment (DATS + Chemo) drug_prep->combo_agent control Vehicle Control drug_prep->control mtt Cell Viability Assay (MTT) single_agent->mtt apoptosis Apoptosis Assay (Annexin V/PI) single_agent->apoptosis western Protein Expression (Western Blot) single_agent->western combo_agent->mtt combo_agent->apoptosis combo_agent->western control->mtt control->apoptosis control->western ic50 Calculate IC50 Values mtt->ic50 conclusion Determine Synergy/ Mechanism apoptosis->conclusion protein_quant Quantify Protein Levels western->protein_quant ci Calculate Combination Index (CI) ic50->ci ci->conclusion protein_quant->conclusion

Caption: Experimental workflow for assessing DATS and chemotherapy synergy.

PI3K_Akt_Pathway DATS This compound (DATS) PI3K PI3K DATS->PI3K Inhibits Chemo Chemotherapy Apoptosis Apoptosis Chemo->Apoptosis Induces Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) BAD BAD pAkt->BAD Phosphorylates Survival Cell Survival pAkt->Survival Promotes Bcl2 Bcl-2 / Bcl-xL BAD->Bcl2 Inhibits pBAD p-BAD pBAD->Bcl2 Bcl2->Apoptosis Inhibits

Caption: DATS inhibits the pro-survival PI3K/Akt signaling pathway.

p53_Apoptosis_Pathway Chemo Chemotherapy (e.g., Cisplatin) DNA_damage DNA Damage Chemo->DNA_damage p53 p53 Activation DNA_damage->p53 Induces Bax Bax p53->Bax Upregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes Permeabilization Bcl2->Mito Inhibits Permeabilization CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis DATS This compound (DATS) DATS->Bcl2 Downregulates

Caption: DATS enhances chemotherapy-induced p53-mediated apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of DATS and chemotherapy, both individually and in combination, and to calculate the IC50 (half-maximal inhibitory concentration) values.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (DATS)

  • Chemotherapy drug (e.g., Cisplatin, Doxorubicin)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[15]

  • DMSO (Dimethyl sulfoxide) or other suitable solvent[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO2.[17][18]

  • Drug Preparation: Prepare serial dilutions of DATS and the chemotherapy drug in culture medium.

  • Treatment:

    • Single Agent: Remove the old medium and add 100 µL of medium containing various concentrations of either DATS or the chemotherapy drug.

    • Combination: Add 100 µL of medium containing various concentrations of DATS combined with a fixed concentration of the chemotherapy drug, or vice versa. Alternatively, use a constant ratio of the two drugs across a range of dilutions.

    • Control: Add 100 µL of medium with the vehicle (e.g., DMSO) used to dissolve the drugs.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[17]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[15][19]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[15]

  • Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.[15][16]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the control. Plot dose-response curves to determine the IC50 values for each drug alone.

Calculation of Combination Index (CI)

The Chou-Talalay method is widely used to quantify drug interactions.[20][21]

Procedure:

  • Determine IC50 values: Obtain the IC50 values for DATS and the chemotherapy drug individually from the MTT assay data.

  • Combination Data: From the combination treatment wells, determine the concentrations of DATS ((D)1) and the chemotherapy drug ((D)2) that result in a specific effect level (e.g., 50% inhibition).

  • Calculate CI: Use the following formula: CI = (D)1 / (Dx)1 + (D)2 / (Dx)2

    • (Dx)1 is the concentration of DATS alone that produces the same effect.

    • (Dx)2 is the concentration of the chemotherapy drug alone that produces the same effect.[4]

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism[4][5][6] Software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots.[4][16]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[22]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension.[22]

  • Washing: Wash the cells twice with cold PBS.[22]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[23]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution.[24]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[25]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[25]

  • Data Interpretation:

    • Annexin V (-) / PI (-): Viable cells[25]

    • Annexin V (+) / PI (-): Early apoptotic cells[25]

    • Annexin V (+) / PI (+): Late apoptotic or necrotic cells[25]

    • Annexin V (-) / PI (+): Necrotic cells[25]

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify changes in the expression levels of key proteins involved in the signaling pathways affected by DATS and chemotherapy.

Materials:

  • Treated and control cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[26]

  • Primary antibodies (e.g., for p-Akt, total Akt, Bcl-2, Bax, p53, cleaved Caspase-3, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.[27][28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27][28]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[26]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[26]

  • Washing: Wash the membrane three times with TBST (Tris-Buffered Saline with Tween 20) for 10 minutes each.[26]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[29]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.[28]

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The protocols and data presented here provide a robust framework for investigating the synergistic potential of this compound with standard chemotherapeutic agents. By employing these methodologies, researchers can elucidate the mechanisms of synergy, identify responsive cancer types, and generate the critical preclinical data necessary for advancing combination therapies into further development. The modulation of key survival and apoptotic pathways by DATS underscores its promise as an effective chemosensitizer in oncology.

References

Troubleshooting & Optimization

Diallyl trisulfide stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Diallyl Trisulfide (DATS)

Welcome to the technical support center for this compound (DATS). This guide provides in-depth information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving DATS.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a DATS solution for in vitro experiments?

A1: this compound is sparingly soluble in aqueous buffers. For cell culture and other aqueous-based assays, it is recommended to first dissolve DATS in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol before further dilution in the aqueous medium.[1][2] A common procedure involves preparing a concentrated stock solution in DMSO and then diluting it to the final desired concentration in the cell culture medium or buffer. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect the experimental system.

Q2: How should I store my DATS compound and its solutions to ensure stability?

A2: Pure DATS should be stored at -20°C, where it is stable for at least one year.[3] Solutions of DATS in organic solvents like DMSO or acetone should also be stored at -20°C or -80°C for long-term stability. Aqueous solutions of DATS are highly unstable and it is not recommended to store them for more than one day.[3] For optimal stability, prepare aqueous solutions fresh before each experiment.

Q3: What are the primary degradation products of DATS in solution?

A3: The major degradation products of DATS in solution are diallyl disulfide (DADS) and diallyl tetrasulfide.[2][4][5] Other potential degradation products, especially under thermal stress, include 3-ethenyl-3,6-dihydro-1,2-dithiin and 3-ethenyl-3,4-dihydro-1,2-dithiin.[4][5] In biological systems, DATS can be metabolized to DADS and allyl mercaptan (AM).[1][2]

Q4: What factors can influence the stability of DATS in my experiments?

A4: The stability of DATS is influenced by several factors:

  • Temperature: Increased temperature significantly accelerates the degradation of DATS.[4][5] It is more stable at lower temperatures, such as 4°C, compared to room temperature or higher.[3]

  • pH: DATS is more stable in acidic to neutral pH ranges (pH 2.6-7.0).[3] Its degradation can be more rapid in alkaline conditions.

  • Solvent: DATS is more stable in organic solvents compared to aqueous solutions.

  • Presence of Thiols: Thiols like glutathione can react with DATS, leading to its rapid degradation and the release of hydrogen sulfide (H₂S).[3]

  • Light: While not as significant as temperature and pH, exposure to light may contribute to degradation over time. It is good practice to protect DATS solutions from light.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected biological activity of DATS. DATS has degraded in the stock solution or the final working solution.Prepare fresh stock solutions of DATS in an appropriate organic solvent and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Always prepare aqueous working solutions immediately before use. Verify the concentration of your stock solution using HPLC or GC.
Precipitation observed when diluting DATS stock solution in aqueous buffer. The solubility of DATS in the aqueous buffer has been exceeded.Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain DATS solubility, but still compatible with your experimental system. Consider using a vehicle control with the same solvent concentration. For some applications, the use of a self-assembling micellar formulation can improve solubility and stability in aqueous media.[4][5]
Variability in results between experimental repeats. Inconsistent handling and preparation of DATS solutions.Standardize your protocol for DATS solution preparation. Ensure consistent timing between solution preparation and application in your experiments. Use a fresh aliquot of the stock solution for each experiment.
Unexpected side effects or off-target effects in cell culture experiments. Degradation products of DATS may have their own biological activities.Characterize the purity of your DATS and its solutions over time using analytical methods like HPLC to monitor for the presence of degradation products. Consider the potential effects of diallyl disulfide and other byproducts in your experimental interpretation.

Quantitative Data on DATS Stability

Table 1: Stability of Neat this compound at Different Temperatures over 3 Months [3]

TemperatureDegradation
4°CNo observable degradation
Room Temperature11%
35°C30%

Table 2: Stability of this compound in a Micellar Solution at Various pH Values for 15 Minutes [3]

pHStability
2.6 - 7.0Stable

Table 3: Half-life of Structurally Related Trisulfides in Aqueous Solution [3]

TrisulfidepHEstimated Half-life
Cysteine Trisulfide7.016.9 days
Cysteine Trisulfide9.011.4 days
Glutathione Trisulfide5.86.3 days
Glutathione Trisulfide7.40.90 days
Glutathione Trisulfide9.00.79 days

Experimental Protocols

Protocol 1: Preparation of DATS Stock Solution
  • Objective: To prepare a concentrated stock solution of DATS in an organic solvent for subsequent dilution in aqueous media.

  • Materials:

    • This compound (DATS), pure compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes or amber glass vials

  • Procedure:

    • Under a fume hood, accurately weigh the desired amount of DATS.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex the solution until the DATS is completely dissolved.

    • Aliquot the stock solution into smaller volumes in microcentrifuge tubes or amber glass vials to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C, protected from light.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for DATS Quantification
  • Objective: To quantify the concentration of DATS and its degradation products in solution.

  • Instrumentation and Columns:

    • HPLC system with a UV detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase and Gradient:

    • A common mobile phase consists of a mixture of methanol and water or acetonitrile and water.

    • A gradient elution may be necessary to separate DATS from its degradation products. For example, a linear gradient from 60% methanol to 90% methanol over 20 minutes.

  • Detection:

    • Set the UV detector to a wavelength of 210 nm or 254 nm.

  • Sample Preparation:

    • Dilute the DATS solution to be analyzed in the mobile phase to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using known concentrations of a DATS standard.

    • Integrate the peak area of DATS in the sample chromatogram and calculate the concentration based on the calibration curve.

Visualizations

DATS_Degradation_Pathway DATS This compound (DATS) DADS Diallyl Disulfide (DADS) DATS->DADS Degradation DATTS Diallyl Tetrasulfide DATS->DATTS Degradation H2S Hydrogen Sulfide (H₂S) DATS->H2S Reaction with Thiols Thermal_Degradation_Products Thermal Degradation Products (e.g., Vinyldithiins) DATS->Thermal_Degradation_Products Heat Metabolites Metabolites (e.g., Allyl Mercaptan) DATS->Metabolites Metabolism Thiol Thiol (e.g., Glutathione) Thiol->H2S

Caption: Degradation pathway of this compound (DATS).

DATS_Stability_Testing_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_results 3. Data Interpretation Prep_DATS Prepare DATS solutions in different solvents/buffers Incubate Incubate under various conditions (Temperature, pH, Light) Prep_DATS->Incubate Sampling Take samples at different time points Incubate->Sampling Analysis Analyze by HPLC or GC Sampling->Analysis Quantification Quantify DATS and degradation products Analysis->Quantification Kinetics Determine degradation kinetics (e.g., half-life) Quantification->Kinetics Pathway Identify degradation pathway

Caption: Experimental workflow for DATS stability testing.

References

Troubleshooting inconsistent results in diallyl trisulfide experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for diallyl trisulfide (DATS) experimental troubleshooting. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with DATS.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DATS) and why is it of research interest?

A1: this compound (DATS) is a volatile organosulfur compound and a primary active ingredient found in garlic (Allium sativum L.).[1][2][3] It is generated from the unstable compound allicin, which is produced when garlic is crushed or chopped.[3] DATS is of significant research interest due to its wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and cardioprotective effects.[1][2][4]

Q2: What are the main challenges when working with DATS?

A2: The primary challenges in DATS experimentation include its inherent instability, poor water solubility, and the difficulty in obtaining a pure compound.[1][5] DATS can degrade, particularly at elevated temperatures, into other diallyl sulfides like diallyl disulfide (DADS) and diallyl tetrasulfide.[5] Its oily and volatile nature also requires careful handling and storage.[1]

Q3: How should I store DATS to ensure its stability?

A3: To maintain stability, DATS should be stored at low temperatures, typically -20°C for powders and -80°C for solutions in solvents.[1] It is also advisable to store it under an inert atmosphere (e.g., nitrogen) and away from direct sunlight to prevent degradation.[1] For aqueous solutions, it is recommended not to store them for more than one day.

Q4: What are the known signaling pathways modulated by DATS?

A4: DATS has been shown to modulate several key signaling pathways. Notably, it is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway, which upregulates the expression of antioxidant enzymes.[4][6] DATS also influences the PI3K/Akt pathway, which is involved in cell survival and apoptosis.[7][8][9] Additionally, it can affect MAPK signaling pathways, including JNK and p38.[4][10]

Troubleshooting Guide

Synthesis and Purity Issues

Q: My DATS synthesis resulted in a low yield and a mixture of diallyl sulfides. How can I improve this?

A: This is a common issue as the synthesis of diallyl sulfides often produces a mixture of mono-, di-, and trisulfides.[11]

  • Reaction Temperature: The reaction temperature is a critical factor. For the synthesis of diallyl disulfide, a temperature range of 40°C to 60°C is often used to minimize the formation of other sulfides.[12] Carefully controlling the temperature within the optimal range for DATS synthesis is crucial.

  • Reactant Stoichiometry: The molar ratio of the reactants, such as sodium disulfide and allyl chloride, significantly impacts the product distribution.[13] Optimization of these ratios is necessary to favor the formation of DATS.

  • Purification Method: A mixture of diallyl sulfides is common, and purification is essential.[14] Techniques like vacuum distillation or preparative high-performance liquid chromatography (HPLC) can be employed to isolate DATS from other sulfides.[15]

Experimental Inconsistencies

Q: I am observing high variability in my cell viability assays with DATS. What could be the cause?

A: Inconsistent results in cell-based assays can stem from several factors related to the properties of DATS.

  • DATS Instability in Media: DATS is unstable and can degrade in cell culture media, especially over longer incubation times and at 37°C.[14] This can lead to a decrease in the effective concentration of DATS over the course of the experiment. Consider preparing fresh DATS solutions for each experiment and minimizing incubation times where possible.

  • Solvent Effects: DATS is insoluble in water and is typically dissolved in organic solvents like DMSO or ethanol before being added to cell culture media.[1] The final concentration of the solvent in the media should be kept low and consistent across all experiments, as the solvent itself can have effects on cell viability.

  • Purity of DATS: The presence of impurities, such as DADS or other degradation products, can influence the biological activity and lead to inconsistent results.[14] Ensure you are using a high-purity DATS standard and verify its purity if possible.

Q: My in vivo experiments are showing inconsistent results in terms of efficacy.

A: Variability in animal studies can be influenced by the formulation and administration of DATS.

  • Bioavailability: DATS has low bioavailability, which can lead to variable responses.[1] The use of delivery systems like nanoemulsions or self-assembled micelles can improve its solubility and stability, potentially leading to more consistent results.[5][16]

  • Dosage and Administration Route: The dose and route of administration will significantly impact the in vivo effects of DATS. Ensure that the dosage and administration method are consistent across all animals in the study. Oral gavage and intraperitoneal injection are common administration routes.[17]

  • Metabolism: DATS is metabolized in vivo, and the rate of metabolism can vary between animals.[1] While difficult to control, being aware of this potential source of variability is important when interpreting results.

Data Presentation

Quantitative Data Summary
ParameterValueCell Line/ModelReference
IC50 (Antifungal) 56.1 µg/mLT. hirsuta[16]
31.6 µg/mLL. sulphureus[16]
IC50 (Anticancer) 115.2 ± 4.3 µmol/L (24h)BGC-823 (Gastric)[10]
LD50 (Acute Toxicity) 188.67 mg/kgICR Mice[2]
GC-MS LOD 0.1986 µg/mL-[18][19]
GC-MS LOQ 0.6621 µg/mL-[18][19]

Experimental Protocols

Synthesis of this compound (General Method)

This protocol is a general representation based on common synthesis strategies.[11][15][20]

  • Preparation of Sodium Polysulfide: Dissolve sodium sulfide (Na₂S) and elemental sulfur in water. The molar ratio of Na₂S to sulfur will influence the resulting polysulfide chain length. Gently heat the mixture to facilitate the reaction.

  • Reaction with Allyl Halide: To the sodium polysulfide solution, slowly add an allyl halide (e.g., allyl chloride or allyl bromide) under controlled temperature conditions (e.g., 30-50°C).[15] A phase transfer catalyst may be used to improve the reaction rate.[11]

  • Extraction: After the reaction is complete, allow the mixture to separate into aqueous and organic layers. Extract the organic layer containing the crude diallyl sulfides.

  • Purification: Purify the crude product to isolate DATS from other diallyl sulfides (DADS, diallyl tetrasulfide, etc.). This is a critical step and can be achieved through vacuum distillation, where fractions are collected at specific temperatures and pressures (e.g., 62-64°C/100Pa).[15]

Quantification of DATS by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a representative protocol for the quantification of DATS.[18][19][21][22]

  • Sample Preparation: Extract DATS from the matrix (e.g., cell lysate, tissue homogenate, or garlic extract) using an appropriate organic solvent like hexane or acetone.

  • Internal Standard: Add a known concentration of an internal standard to the sample and calibration standards to correct for variations in injection volume and instrument response.

  • GC Conditions:

    • Column: Use a suitable capillary column, such as an HP-1 or DB-5.[18]

    • Injector Temperature: Set to a temperature that ensures volatilization without degradation (e.g., 200°C).[18][19]

    • Oven Temperature Program: Start at an initial temperature (e.g., 140°C) and ramp up to a final temperature (e.g., 180°C) at a controlled rate (e.g., 1°C/min).[18][19]

    • Carrier Gas: Use an inert gas like helium at a constant flow rate (e.g., 0.80 mL/min).[18][19]

  • MS Conditions:

    • Ionization Mode: Use electron ionization (EI).

    • Mass Analyzer: Scan a mass range that includes the characteristic ions of DATS (m/z).

  • Quantification: Create a calibration curve using known concentrations of DATS standards. Determine the concentration of DATS in the samples by comparing the peak area ratio of DATS to the internal standard against the calibration curve.

Visualizations

Signaling Pathways

DATS_Signaling_Pathways cluster_Nrf2 Nrf2/ARE Pathway cluster_PI3K PI3K/Akt Pathway DATS_Nrf2 DATS Nrf2_Keap1 Nrf2-Keap1 Complex DATS_Nrf2->Nrf2_Keap1 disrupts Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases ARE ARE Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes activates transcription of DATS_PI3K DATS PI3K PI3K DATS_PI3K->PI3K activates Akt Akt PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition

Caption: Signaling pathways modulated by DATS.

Experimental Workflow

DATS_Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_invitro In Vitro Experiment cluster_invivo In Vivo Experiment Synthesis DATS Synthesis Purification Purification (e.g., Vacuum Distillation) Synthesis->Purification Purity_Check Purity Analysis (GC-MS) Purification->Purity_Check Stock_Solution Prepare DATS Stock Solution (e.g., in DMSO) Purity_Check->Stock_Solution Formulation DATS Formulation (e.g., in corn oil) Purity_Check->Formulation Cell_Treatment Treat Cells with DATS Stock_Solution->Cell_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Animal_Administration Administer to Animals (e.g., oral gavage) Formulation->Animal_Administration Endpoint_Analysis Endpoint Analysis (e.g., tissue histology) Animal_Administration->Endpoint_Analysis

Caption: General experimental workflow for DATS.

References

Technical Support Center: Diallyl Trisulfide (DATS) in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of diallyl trisulfide (DATS) in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DATS) and why is it used in cell culture?

This compound (DATS) is a natural organosulfur compound derived from garlic (Allium sativum L.).[1] It is investigated for its various pharmacological properties, including anticancer, anti-inflammatory, antioxidant, and antibacterial effects.[1][2] In cell culture, researchers use DATS to study its effects on various cellular processes, such as apoptosis, cell cycle arrest, and signal transduction pathways.[2][3]

Q2: Why does DATS precipitate in my cell culture medium?

DATS is a volatile, oily substance that is insoluble in water.[1][4] Cell culture media are aqueous-based, so direct addition of DATS will lead to precipitation. Precipitation can also occur if the final concentration of the solvent used to dissolve DATS is too high, or if the DATS solution is not properly mixed with the medium.

Q3: What solvents are recommended for dissolving DATS for cell culture experiments?

Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing DATS stock solutions for cell culture experiments.[5][6][7] Ethanol and dimethylformamide (DMF) can also be used.[8]

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% to 1%.[9] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without DATS) in your experiments to account for any effects of the solvent itself.[5]

Troubleshooting Guide

Issue: I observed a cloudy precipitate immediately after adding my DATS stock solution to the cell culture medium.

  • Question: Did you use an appropriate solvent to prepare your DATS stock solution?

    • Answer: DATS is insoluble in water and aqueous solutions like cell culture media.[1][4] A stock solution should be prepared in an organic solvent such as DMSO, ethanol, or DMF.[5][8]

  • Question: What was the final concentration of the solvent in your cell culture medium?

    • Answer: Even when using an appropriate solvent, the final concentration in the medium is critical. High concentrations of solvents like DMSO can cause compounds to precipitate out of solution and can also be toxic to cells.[9] It is recommended to keep the final DMSO concentration below 0.1%.[9]

  • Question: How did you add the DATS stock solution to the medium?

    • Answer: Rapidly adding a concentrated stock solution to the medium can cause localized high concentrations, leading to precipitation. It is best to add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and thorough mixing.

Issue: My DATS solution appears to be unstable, and I see precipitation over time.

  • Question: How are you storing your DATS stock solution?

    • Answer: For long-term storage, DATS should be stored at -20°C.[6][8] Aqueous solutions of DATS are not recommended for storage for more than one day.[8]

  • Question: What is the stability of DATS under experimental conditions?

    • Answer: The stability of DATS can be influenced by temperature.[4][10] It is a volatile compound, and prolonged incubation at 37°C may lead to degradation.[1] Its degradation products can include diallyl disulfide and diallyl tetrasulfide.[4][10]

Experimental Protocols

Protocol 1: Preparation of DATS Stock Solution

This protocol describes the preparation of a DATS stock solution using DMSO as a solvent.

Materials:

  • This compound (DATS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Bring the DATS vial to room temperature.

  • Prepare a concentrated stock solution of DATS in DMSO. For example, to prepare a 100 mM stock solution, dissolve 17.8 mg of DATS (FW: 178.35 g/mol ) in 1 mL of DMSO.

  • Ensure the DATS is completely dissolved by vortexing.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.[6][8]

Protocol 2: Diluting DATS in Cell Culture Medium

This protocol outlines the steps for diluting the DATS stock solution into the cell culture medium to achieve the desired final concentration while minimizing precipitation.

Materials:

  • Prepared DATS stock solution (from Protocol 1)

  • Pre-warmed cell culture medium

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the DATS stock solution at room temperature.

  • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

  • To add the DATS to your cells, remove the old medium and replace it with the medium containing the final DATS concentration.

  • When adding the DATS-containing medium, do so gently to avoid disturbing the cell monolayer.

  • Crucially, include a vehicle control group in your experiment. This group should be treated with the same final concentration of DMSO as the highest concentration of DATS used.[5]

Data Presentation

Table 1: Solubility of this compound (DATS) in Various Solvents

SolventSolubilityReference
WaterInsoluble[1][4]
Ethanol~3 mg/mL[8]
DMSO~5 mg/mL, 45 mg/mL (sonication recommended)[8][11]
Dimethyl formamide (DMF)~10 mg/mL[8]
DMF:PBS (pH 7.2) (1:4)~0.2 mg/mL[8]

Table 2: Stability of this compound (DATS)

ConditionObservationReference
Storage (as supplied)Stable for at least one year at -20°C[8]
Aqueous SolutionNot recommended for storage for more than one day[8]
TemperatureMain factor influencing stability; degradation can occur with increased temperature[4][10]
Degradation ProductsDiallyl disulfide and diallyl tetrasulfide[4][10]

Visualizations

Signaling Pathways

DATS_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_nfkb Anti-inflammatory Pathway DATS This compound (DATS) Bcl2 Bcl-2 (anti-apoptotic) decreased DATS->Bcl2 Caspase3 Cleaved Caspase-3 (pro-apoptotic) increased DATS->Caspase3 Caspase7 Cleaved Caspase-7 (pro-apoptotic) increased DATS->Caspase7 G2M G2/M Phase Arrest DATS->G2M PPARg PPARγ activated DATS->PPARg Apoptosis Apoptosis Bcl2->Apoptosis PARP Cleaved PARP (apoptosis marker) increased Caspase3->PARP Caspase7->PARP PARP->Apoptosis CellCycle Inhibition of Cell Proliferation G2M->CellCycle NFkB NF-κB inhibited PPARg->NFkB Inflammation Decreased Inflammation (e.g., TNF-α, IL-6) NFkB->Inflammation

Caption: Key signaling pathways modulated by DATS.

Experimental Workflow

DATS_Experimental_Workflow start Start: Prepare DATS Stock Solution dissolve Dissolve DATS in DMSO (e.g., 100 mM stock) start->dissolve store Store stock at -20°C dissolve->store prepare_media Prepare treatment media with final DATS concentrations (and vehicle control) store->prepare_media culture_cells Culture cells to desired confluency culture_cells->prepare_media treat_cells Treat cells with DATS-containing media prepare_media->treat_cells incubate Incubate for desired time period (e.g., 24, 48, 72 hours) treat_cells->incubate analyze Analyze cellular endpoints (e.g., viability, apoptosis, protein expression) incubate->analyze

Caption: Experimental workflow for using DATS in cell culture.

References

Technical Support Center: Enhancing Diallyl Trisulfide (DATS) Bioavailability in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with diallyl trisulfide (DATS) in animal studies. The focus is on strategies to enhance its low bioavailability for improved therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral administration of this compound (DATS) in animal studies?

A1: this compound (DATS), a potent organosulfur compound from garlic, presents several challenges in oral delivery.[1] Its oily and volatile nature, coupled with insolubility in water, contributes to low bioavailability.[1] Furthermore, DATS is unstable and undergoes rapid first-pass metabolism in the liver, which significantly reduces the amount of the active compound reaching systemic circulation.[2]

Q2: How can the bioavailability of DATS be improved?

A2: Nanotechnology-based drug delivery systems are a primary strategy to enhance the bioavailability of DATS.[1] These include nanoemulsions, liposomes, and solid lipid nanoparticles (SLNs).[1][3][4] These formulations can protect DATS from degradation, improve its solubility, and facilitate its absorption, thereby increasing its therapeutic efficacy.[1][5]

Q3: What are the advantages of using liposomal formulations for DATS delivery?

A3: Liposomal encapsulation of DATS, particularly using polyethylene glycol (PEG)-coated liposomes, offers several advantages. These "stealth" liposomes can evade the mononuclear phagocyte system, leading to a longer circulation half-life.[3] This extended circulation time, combined with the enhanced permeability and retention (EPR) effect in tumor tissues, can lead to targeted drug delivery and reduced systemic toxicity.[5] Encapsulation within liposomes also improves the stability and solubility of the hydrophobic DATS molecule.[3][6]

Q4: Are there other nanoformulations that have shown promise for DATS delivery?

A4: Yes, solid lipid nanoparticles (SLNs) are another effective delivery system for DATS.[4] SLNs are formulated from solid lipids and are well-suited for encapsulating lipophilic drugs like DATS. They can enhance oral bioavailability and provide controlled release.[4][7] Folic acid-functionalized DATS-loaded SLNs have been developed for targeted delivery to cancer cells that overexpress folate receptors.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low DATS entrapment efficiency in nanoparticles. Improper formulation parameters (e.g., lipid concentration, surfactant choice, homogenization speed).Optimize the formulation by systematically varying the lipid-to-drug ratio, selecting appropriate surfactants (e.g., Pluronic F-68, soy lecithin), and adjusting homogenization parameters (pressure and cycles).[4][8]
Inconsistent particle size or high polydispersity index (PDI) of the nanoformulation. Suboptimal homogenization or sonication. Aggregation of nanoparticles.Ensure the homogenization temperature is above the lipid's melting point.[4] Optimize sonication time and amplitude. Use appropriate cryoprotectants (e.g., trehalose, sucrose) during lyophilization to prevent aggregation upon reconstitution.[8]
Poor in vivo efficacy despite successful in vitro studies. Rapid clearance of nanoparticles from circulation. Instability of the formulation in biological fluids.Consider surface modification with PEG to create long-circulating "stealth" nanoparticles.[3] Evaluate the stability of the formulation in plasma or simulated gastric/intestinal fluids.
Observed toxicity in animal models. High dose of "free" DATS due to nanoparticle leakage or burst release. Off-target effects.Characterize the in vitro release profile of DATS from the nanoparticles to ensure a sustained release pattern.[4] Consider targeted delivery strategies, such as ligand-functionalized nanoparticles (e.g., folic acid), to minimize off-target accumulation.[4]

Quantitative Data Summary

Table 1: Physicochemical Properties of DATS Nanoformulations

FormulationMean Particle Size (nm)Entrapment Efficiency (%)Reference
DATS-loaded PEGylated Liposomes (DATSL)135.5~93[3][9]
Doxorubicin-loaded PEGylated Liposomes (DOXL)169~46[3][9]
Sham Liposomes110.5N/A[3][9]
Folic Acid-conjugated DATS-SLNs (FA-DATS-SLNs)168.2 ± 3.7871.91 ± 6.27[4]
Garlic Oil-loaded SLNs106.5 ± 40.3>90[8]

Table 2: In Vitro Cytotoxicity of DATS and its Nanoformulations in Colorectal Cancer Cells

Cell LineTreatmentIC50 (µM)Fold Reduction in IC50 (Nano vs. Free)Reference
RKODATS>100\multirow{2}{}{>8-fold}[3][9]
RKODATSL12.5[3][9]
HT-29DATS>100\multirow{2}{}{>8-fold}[3][9]
HT-29DATSL11.8[3][9]
RKODoxorubicin (DOXO)1.8\multirow{2}{}{>14-fold}[3][9]
RKODOXL0.12[3][9]
HT-29Doxorubicin (DOXO)2.5\multirow{2}{}{>14-fold}[3][9]
HT-29DOXL0.17[3][9]

Experimental Protocols

Preparation of DATS-Loaded Solid Lipid Nanoparticles (DATS-SLNs) by Hot Homogenization

This protocol is adapted from the methodology described for the formulation of FA-DATS-SLNs.[4]

  • Preparation of Lipid Phase: Dissolve DATS in a molten lipid (e.g., palmitic acid) at a temperature above the lipid's melting point (approximately 70°C).

  • Preparation of Aqueous Phase: Prepare a hot aqueous solution containing a surfactant (e.g., Pluronic F-68) and a co-surfactant (e.g., soy lecithin).

  • Emulsification: Disperse the hot lipid phase into the hot aqueous phase with continuous stirring to form a coarse oil-in-water (o/w) emulsion.

  • Homogenization: Homogenize the coarse emulsion using a high-pressure homogenizer at a temperature maintained above the lipid's melting point.

  • Cooling and Solidification: Cool the resulting nanoemulsion to room temperature to allow the lipid to solidify and form the SLNs.

  • Lyophilization: Lyophilize the final SLN dispersion for long-term storage. A cryoprotectant may be added before freezing.

Preparation of DATS-Loaded PEGylated Liposomes (DATSL)

This protocol is based on the description for preparing DATS-loaded stealth liposomes.[3]

  • Lipid Film Hydration: Dissolve Distearoylphosphatidylcholine (DSPC), cholesterol, and DSPE-PEG in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer containing DATS. The hydration process should be carried out above the lipid phase transition temperature.

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, sonicate the hydrated lipid dispersion or extrude it through polycarbonate membranes with a specific pore size.

  • Purification: Remove any unencapsulated DATS by methods such as dialysis or size exclusion chromatography.

Visualizations

DATS_Metabolism_and_Bioavailability_Challenges DATS This compound (DATS) (Oral Administration) Stomach Stomach & Intestine (Poor Aqueous Solubility) DATS->Stomach Liver Liver (First-Pass Metabolism) Stomach->Liver Metabolites Inactive Metabolites Liver->Metabolites Systemic_Circulation Systemic Circulation (Low Bioavailability) Liver->Systemic_Circulation Excretion Excretion Metabolites->Excretion Systemic_Circulation->Excretion

Caption: Challenges to DATS oral bioavailability.

Caption: Experimental workflow for DATS nanoformulations.

DATS_Signaling_Pathway cluster_ros Reactive Oxygen Species (ROS) cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_apoptosis Apoptosis DATS DATS ROS_Induction ROS Induction DATS->ROS_Induction PI3K PI3K DATS->PI3K Ras Ras DATS->Ras CytochromeC Cytochrome C ROS_Induction->CytochromeC Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis p38 p38 Ras->p38 p38->Apoptosis Caspase39 Caspase-3, -9 Caspase39->Apoptosis CytochromeC->Caspase39

Caption: Simplified DATS-mediated signaling in cancer cells.

References

Validation & Comparative

Diallyl Trisulfide: A Comparative Guide to its Efficacy and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Diallyl trisulfide (DATS), a potent organosulfur compound derived from garlic (Allium sativum), has garnered significant attention from the scientific community for its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[1] While DATS can be obtained from natural garlic extract, it can also be chemically synthesized for research and potential therapeutic applications.[1] This guide provides a comparative overview of the efficacy of DATS, supported by experimental data, detailed methodologies, and visualizations of its key signaling pathways.

Quantitative Efficacy of this compound

The biological activity of DATS has been demonstrated in numerous preclinical studies.[2] Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of DATS required to inhibit a specific biological process by 50%. The following table summarizes the IC50 values of DATS from various studies, highlighting its potent effects on different cell lines and organisms. While the primary source of DATS in many studies is garlic essential oil, purified DATS, which can be natural or synthetic, is often used in experimental setups.

Cell Line/OrganismBiological EffectIC50 Value (µg/mL)Source of DATSReference
Trametes hirsuta (wood-rotting fungi)Antifungal activity56.1Purified[3][4]
Laetiporus sulphureus (wood-rotting fungi)Antifungal activity31.6Purified[3][4]
MDA-MB-231 (Triple-Negative Breast Cancer)CytotoxicityNot explicitly stated, but highNot specified[5]
HepG2 (Hepatocellular Carcinoma)CytotoxicityDose-dependentSynthetic[6][7]

It is noteworthy that in a direct comparison with diallyl disulfide (DADS), another major organosulfur compound from garlic, DATS consistently demonstrates stronger bioactivity. For instance, the antifungal IC50 value of DATS against T. hirsuta was 56.1 µg/mL, whereas for DADS it was 116.2 µg/mL.[4] Similarly, against L. sulphureus, DATS showed an IC50 of 31.6 µg/mL compared to 73.2 µg/mL for DADS.[4]

Experimental Protocols

The evaluation of DATS efficacy involves a range of standard in vitro and in vivo experimental protocols.

1. Cell Viability and Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is commonly used to assess cell metabolic activity as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of DATS for specific time periods. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is reduced by metabolically active cells to form purple formazan crystals. The absorbance of the dissolved formazan is measured to determine the percentage of viable cells.

  • Trypan Blue Exclusion Assay: This method distinguishes viable from non-viable cells. Cells are treated with DATS, and then a trypan blue solution is added. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells is determined by counting under a microscope.

2. Apoptosis Assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Western Blot Analysis: This technique is employed to detect the expression levels of key apoptosis-related proteins such as caspases, Bcl-2 family proteins (Bax, Bcl-2), and p53.[8][9]

3. In Vivo Studies:

  • Xenograft Models: To evaluate the in vivo anticancer efficacy of DATS, human cancer cells are injected into immunocompromised mice to form tumors. The mice are then treated with DATS, and tumor growth is monitored over time. At the end of the study, tumors are excised and analyzed for markers of proliferation and apoptosis.[10]

Below is a generalized workflow for evaluating the in vitro efficacy of this compound.

G cluster_0 In Vitro Efficacy Evaluation of DATS prep Cell Culture Preparation treat DATS Treatment (Varying Concentrations and Durations) prep->treat viability Cell Viability Assays (e.g., MTT, Trypan Blue) treat->viability apoptosis Apoptosis Assays (e.g., Annexin V/PI, Western Blot) treat->apoptosis data Data Analysis and Interpretation viability->data pathway Signaling Pathway Analysis (e.g., Western Blot for key proteins) apoptosis->pathway pathway->data G DATS This compound (DATS) Bax Bax (pro-apoptotic) upregulation DATS->Bax Bcl2 Bcl-2 (anti-apoptotic) downregulation DATS->Bcl2 Mitochondria Mitochondria Bax->Mitochondria promotes Bcl2->Mitochondria inhibits CytC Cytochrome c release Mitochondria->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 Cellular Responses cluster_1 Biological Outcomes DATS This compound (DATS) Nrf2 Nrf2 Activation DATS->Nrf2 MAPK_NFkB MAPK/NF-κB Inhibition DATS->MAPK_NFkB AMPK_SIRT1 AMPK/SIRT1 Activation DATS->AMPK_SIRT1 Antioxidant Antioxidant Response Nrf2->Antioxidant Anti_inflammatory Anti-inflammatory Effects MAPK_NFkB->Anti_inflammatory Apoptosis_Autophagy Apoptosis & Autophagy AMPK_SIRT1->Apoptosis_Autophagy

References

Diallyl Trisulfide: A Comparative Analysis of a Potent Garlic-Derived Organosulfur Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Garlic (Allium sativum) has long been recognized for its medicinal properties, largely attributed to a rich array of organosulfur compounds. Among these, diallyl trisulfide (DATS) has emerged as a particularly potent agent with significant therapeutic potential. This guide provides an objective comparison of DATS with other key organosulfur compounds found in garlic—diallyl sulfide (DAS), diallyl disulfide (DADS), and S-allyl cysteine (SAC)—supported by experimental data to inform research and drug development endeavors.

Comparative Efficacy: A Quantitative Overview

The biological activities of garlic's organosulfur compounds vary significantly, with DATS often exhibiting superior potency, particularly in anticancer applications.[1] The number of sulfur atoms in the diallyl polysulfide chain appears to be a critical determinant of biological activity, with trisulfides and tetrasulfides often being the most active.

Anticancer Activity

In vitro studies consistently demonstrate the superior cytotoxic effects of DATS against various cancer cell lines compared to its mono- and disulfide counterparts.[2]

CompoundCell LineAssayIC50 ValueReference
This compound (DATS) HCT-15 (Colon Cancer)MTT Assay11.5 µM[2]
DLD-1 (Colon Cancer)MTT Assay13.3 µM[2]
A2780/DDP (Cisplatin-resistant Ovarian Cancer)CCK-8 AssayLowered cisplatin IC50[3]
Diallyl Disulfide (DADS) MDA-MB-231 (Breast Cancer)Not Specified6 µM[4][5]
MCF-7 (Breast Cancer)Not Specified4 µM[4][5]
PC3 (Prostate Cancer)Not Specified40 µM[4][5]
Diallyl Sulfide (DAS) HCT-15, DLD-1 (Colon Cancer)MTT AssayNo significant effect[2]

Note: IC50 values represent the concentration of a compound required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. The assays mentioned (MTT, CCK-8) are colorimetric assays used to assess cell metabolic activity and, by inference, cell viability.

Anti-inflammatory Activity

DATS has demonstrated potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[6][7][8] Quantitative comparisons with other organosulfur compounds are less common in the literature, but studies on individual compounds highlight their mechanisms of action.

CompoundModelKey FindingsReference
This compound (DATS) LPS-stimulated RAW 264.7 macrophagesInhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression.[7][8]
Diallyl Disulfide (DADS) LPS-stimulated RAW 264.7 macrophagesInhibited NO and PGE2 production; Suppressed iNOS and COX-2 expression.[9]
S-allyl Cysteine (SAC) VariousExhibits anti-inflammatory properties.[10]

Note: NO (Nitric Oxide) and PGE2 (Prostaglandin E2) are pro-inflammatory molecules. iNOS (inducible Nitric Oxide Synthase) and COX-2 (Cyclooxygenase-2) are enzymes responsible for their production.

Antioxidant Activity

The antioxidant capacity of garlic compounds is a subject of ongoing research. While organosulfur compounds are believed to contribute to garlic's overall antioxidant effects, some studies using common reductive assays (ABTS, DPPH, FRAP) have shown their direct antioxidant activity to be negligible compared to phenolic compounds also present in garlic.[11][12] However, these compounds can exert antioxidant effects indirectly by modulating endogenous antioxidant defense systems.

CompoundAssayResultReference
This compound (DATS) ABTS, DPPH, FRAPNegligible direct antioxidant activity.[11][12]
Diallyl Disulfide (DADS) ABTS, DPPH, FRAPNegligible direct antioxidant activity.[11][12]
S-allyl Cysteine (SAC) ORACDemonstrates antioxidant capacity.[13]

Note: ABTS, DPPH, and FRAP are assays that measure the radical scavenging ability of compounds. The ORAC (Oxygen Radical Absorbance Capacity) assay is another method to assess antioxidant capacity.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of these organosulfur compounds are mediated through their interaction with various cellular signaling pathways.

This compound (DATS): Multi-Targeted Anticancer and Cardioprotective Effects

DATS exerts its potent anticancer effects by modulating a wide range of signaling pathways involved in cell cycle progression, apoptosis, angiogenesis, and metastasis.[14] It is also recognized for its cardioprotective effects, partly through the modulation of nitric oxide and hydrogen sulfide signaling.[15]

DATS_Signaling_Pathways cluster_cancer Anticancer Effects cluster_cardioprotection Cardioprotective Effects DATS This compound (DATS) Apoptosis ↑ Apoptosis DATS->Apoptosis CellCycleArrest ↑ G2/M Cell Cycle Arrest DATS->CellCycleArrest Angiogenesis ↓ Angiogenesis DATS->Angiogenesis Metastasis ↓ Metastasis DATS->Metastasis NO_Bioavailability ↑ NO Bioavailability DATS->NO_Bioavailability H2S_Production ↑ H2S Production DATS->H2S_Production

Caption: Major signaling pathways modulated by this compound (DATS).

Diallyl Disulfide (DADS): Induction of Detoxification and Apoptosis

DADS demonstrates anticancer activity through mechanisms that include the induction of phase II detoxification enzymes, cell cycle arrest, and apoptosis.[1]

DADS_Signaling_Pathways cluster_anticancer Anticancer Effects DADS Diallyl Disulfide (DADS) Detoxification ↑ Phase II Detoxification Enzymes DADS->Detoxification Apoptosis ↑ Apoptosis DADS->Apoptosis CellCycleArrest ↑ Cell Cycle Arrest DADS->CellCycleArrest

Caption: Key anticancer mechanisms of Diallyl Disulfide (DADS).

S-allyl Cysteine (SAC): Neuroprotection via Antioxidant Pathways

SAC is particularly noted for its neuroprotective effects, which are largely attributed to its ability to activate the Nrf2-dependent antioxidant response pathway.[16][17][18]

SAC_Signaling_Pathway SAC S-allyl Cysteine (SAC) Nrf2 Nrf2 Activation SAC->Nrf2 AntioxidantResponse ↑ Antioxidant Response Element (ARE) Gene Expression Nrf2->AntioxidantResponse Neuroprotection Neuroprotection AntioxidantResponse->Neuroprotection

Caption: Neuroprotective signaling pathway of S-allyl Cysteine (SAC).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of these organosulfur compounds.

Cell Viability and Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability.[19][20][21][22]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the organosulfur compound (e.g., DATS, DADS) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Treatment Treat with Organosulfur Compound Start->Treatment Incubation Incubate (e.g., 24-72h) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance Measure Absorbance at 570 nm Solubilization->Absorbance End Calculate Cell Viability Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Antioxidant Capacity: Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals.[23][24][25][26][27]

  • Reagent Preparation: Prepare a fluorescein working solution, a free radical initiator solution (AAPH), and Trolox standards (a vitamin E analog used as a positive control).

  • Plate Loading: In a 96-well black microplate, add the test compound or Trolox standard, followed by the fluorescein solution.

  • Incubation: Incubate the plate at 37°C for a short period to allow for temperature equilibration.

  • Initiation of Reaction: Add the AAPH solution to all wells to initiate the radical-generating reaction.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence decay kinetically over time using a fluorescence microplate reader. The presence of antioxidants slows the decay of the fluorescein signal.

  • Data Analysis: Calculate the area under the curve (AUC) for each sample and standard. The antioxidant capacity is expressed as Trolox equivalents.

ORAC_Assay_Workflow Start Prepare Reagents and Standards Plate_Loading Load Plate with Sample, Fluorescein Start->Plate_Loading Incubation Incubate at 37°C Plate_Loading->Incubation Reaction_Initiation Add AAPH to Initiate Reaction Incubation->Reaction_Initiation Fluorescence_Reading Kinetic Fluorescence Measurement Reaction_Initiation->Fluorescence_Reading Data_Analysis Calculate Area Under the Curve (AUC) Fluorescence_Reading->Data_Analysis End Determine Trolox Equivalents Data_Analysis->End

Caption: Workflow for the ORAC antioxidant capacity assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.[28]

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with the organosulfur compound for a defined period, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable breakdown product of NO, reacts with the Griess reagent to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm. The intensity of the color is proportional to the amount of nitrite and, therefore, the amount of NO produced by the cells.

  • Standard Curve: A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration in the samples.

NO_Assay_Workflow Start Culture and Treat Macrophages Stimulation Stimulate with LPS Start->Stimulation Supernatant_Collection Collect Culture Supernatant Stimulation->Supernatant_Collection Griess_Reaction Mix Supernatant with Griess Reagent Supernatant_Collection->Griess_Reaction Absorbance_Measurement Measure Absorbance at 540 nm Griess_Reaction->Absorbance_Measurement Quantification Quantify NO Production using Standard Curve Absorbance_Measurement->Quantification End Assess Anti-inflammatory Effect Quantification->End

Caption: Workflow for the Nitric Oxide (NO) assay.

Conclusion

This compound consistently demonstrates superior or comparable bioactivity to other major organosulfur compounds in garlic, particularly in the context of anticancer effects. Its ability to modulate multiple signaling pathways underscores its potential as a lead compound for the development of novel therapeutics. While DADS also exhibits significant biological effects, DATS often shows greater potency. S-allyl cysteine, on the other hand, stands out for its neuroprotective properties mediated through the activation of antioxidant pathways. The provided experimental protocols offer a foundation for researchers to further investigate and compare the therapeutic potential of these fascinating natural compounds. This comparative guide serves as a valuable resource for scientists and drug development professionals in navigating the complex and promising landscape of garlic-derived organosulfur compounds.

References

A Comparative Analysis of Diallyl Trisulfide and Sulforaphane: Mechanisms, Efficacy, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Introduction

Diallyl trisulfide (DATS) and sulforaphane (SFN) are two of the most extensively studied organosulfur phytochemicals, derived from Allium vegetables (e.g., garlic) and cruciferous vegetables (e.g., broccoli), respectively.[1][2] Both compounds have garnered significant attention in the scientific community for their pleiotropic biological activities, particularly their potent antioxidant, anti-inflammatory, and anticancer properties.[3][4][5] While they share common mechanistic pathways, notable differences in their chemical structure, bioavailability, and specific molecular targets warrant a detailed comparative analysis. This guide provides an objective comparison of DATS and SFN, presenting supporting experimental data, detailed methodologies for key assays, and visual diagrams of their core mechanisms of action to aid researchers in their evaluation and application.

Mechanism of Action: A Tale of Two Electrophiles

The primary mechanism shared by both DATS and SFN is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[4][6] However, they also exhibit distinct activities, including NF-κB inhibition and, in the case of DATS, hydrogen sulfide (H₂S) donation.[1][7][8]

Keap1-Nrf2 Pathway Activation

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Both SFN and DATS are electrophiles that can react with specific cysteine residues on Keap1.[1][9] This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, nuclear translocation, and binding to the Antioxidant Response Element (ARE) in the promoter region of target genes.[9][10] This induces the expression of a battery of cytoprotective proteins, including Phase II detoxification enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[9][11] Sulforaphane is considered one of the most potent natural inducers of these Phase II enzymes.[11]

Keap1-Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus datssfn DATS / SFN keap1 Keap1 datssfn->keap1 Modifies Cysteine Residues datssfn->keap1 Inhibits Binding nrf2_c Nrf2 keap1->nrf2_c Binding ub Ubiquitin nrf2_c->ub Ubiquitination nrf2_n Nrf2 nrf2_c->nrf2_n Translocation proteasome Proteasome Degradation ub->proteasome Targeting are ARE nrf2_n->are Binds genes Cytoprotective Genes (HO-1, NQO1, etc.) are->genes Induces Transcription

Fig 1. Activation of the Nrf2 pathway by DATS and SFN.
NF-κB Pathway Inhibition

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation.[8] Both DATS and SFN have been shown to suppress NF-κB activation.[8][12] They can inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. DATS has been shown to inhibit IKK, the kinase responsible for phosphorylating IκBα, thereby preventing NF-κB from translocating to the nucleus and promoting the expression of pro-inflammatory genes like TNF-α and IL-6.[12][13]

NF-kB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) ikk IKK stimuli->ikk ikb IκBα ikk->ikb Phosphorylates nfkb_c NF-κB (p65/p50) ikb->nfkb_c Sequesters nfkb_n NF-κB (p65/p50) nfkb_c->nfkb_n Translocation datssfn DATS / SFN datssfn->ikk Inhibits dna DNA nfkb_n->dna Binds genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Induces Transcription

Fig 2. Inhibition of the NF-κB pathway by DATS and SFN.

Comparative Efficacy: In Vitro Data

The potency of DATS and SFN can be compared by examining their half-maximal inhibitory concentration (IC50) values in various cancer cell lines. While direct, side-by-side comparisons in the literature are scarce, data from various studies provide insights into their relative effectiveness. DATS generally appears more potent than its disulfide (DADS) and monosulfide (DAS) counterparts.[1][14]

CompoundCell LineAssay TypeIC50 ValueCitation
This compound (DATS) BGC-823 (Human Gastric Cancer)Cell Viability (24h)115.2 ± 4.3 µM[15]
This compound (DATS) A549 (Human Lung Cancer)Proliferation~50 µM (approx.)[1]
This compound (DATS) PC-3 (Human Prostate Cancer)Cell Viability~25 µM (approx.)[1]
Sulforaphane (SFN) HepG2 (Human Liver Cancer)Anticancer ActivityVaries by derivative[16]
Sulforaphane (SFN) MCF-7 (Human Breast Cancer)Anticancer ActivityVaries by derivative[16]
Sulforaphane (SFN) HCT-116 (Human Colon Cancer)Anticancer ActivityVaries by derivative[16]

Note: IC50 values can vary significantly based on the specific cell line, assay duration, and experimental conditions. The data for SFN often involves various derivatives, making direct comparison challenging.[16]

Pharmacokinetics and Bioavailability

A critical differentiator between DATS and SFN is their bioavailability. Sulforaphane is known for its high bioavailability, which can be around 70-80%.[5][11] It peaks in the bloodstream approximately 1-2 hours after ingestion of raw broccoli or sprouts.[11][17] The bioavailability is significantly lower from cooked broccoli (~3-5%) because the plant enzyme myrosinase, which converts the precursor glucoraphanin to SFN, is heat-sensitive.[17][18]

Pharmacokinetic data for DATS is less defined in humans. DATS is formed from the decomposition of allicin, which is released when garlic is crushed.[1][19] As a volatile organosulfur compound, its absorption and metabolism are complex. DATS can act as a hydrogen sulfide (H₂S) donor upon reaction with glutathione, which may contribute to its biological effects.[1][20]

FeatureThis compound (DATS)Sulforaphane (SFN)Citation
Primary Source Garlic (Allium sativum)Broccoli, Cruciferous Vegetables[1][2]
Precursor AllicinGlucoraphanin[1][21]
Bioavailability Limited data available in humansHigh (~70-80% from raw sources)[5][11][17]
Peak Plasma Time Not well-established~1.6 hours (raw), ~6 hours (cooked)[17]
Key Metabolites Allyl methyl sulfide and othersMercapturic acid pathway conjugates[19][21]

Experimental Protocols

Reproducible and standardized methodologies are crucial for comparing the bioactivity of compounds like DATS and SFN. Below are representative protocols for common assays used in their evaluation.

General Experimental Workflow

The evaluation of DATS and SFN typically follows a standardized workflow from cell culture to specific bioassays and data analysis.

Experimental Workflow cluster_assays Bioassays start Start: Select Cell Line culture Cell Culture (Seed in plates) start->culture treat Treatment (Add DATS or SFN at varying concentrations) culture->treat incubate Incubation (e.g., 24, 48, 72 hours) treat->incubate mtt MTT Assay (Cell Viability) incubate->mtt wb Western Blot (Protein Expression) incubate->wb qpcr qRT-PCR (Gene Expression) incubate->qpcr analysis Data Analysis (IC50, Fold Change, etc.) mtt->analysis wb->analysis qpcr->analysis end Conclusion analysis->end

Fig 3. A generalized workflow for in vitro compound testing.
MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[22] NAD(P)H-dependent oxidoreductases in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate until cells adhere and form a monolayer.[23]

  • Compound Treatment: Prepare serial dilutions of DATS or SFN in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[23]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[22][24]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[23]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.[24]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Western Blot for Nrf2 Nuclear Translocation

This technique is used to detect the increase of Nrf2 protein in the nucleus following treatment with an activator like DATS or SFN.[25][26]

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., HepG2, HaCaT) in 6-well plates or 10 cm dishes. Grow to 70-80% confluency and treat with DATS or SFN for a specified time (e.g., 2-6 hours).[10][25]

  • Nuclear and Cytoplasmic Fractionation: Wash cells with ice-cold PBS and scrape them from the dish. Use a commercial nuclear extraction kit (e.g., Active Motif) or a dounce homogenizer-based protocol to separate cytoplasmic and nuclear fractions.[25][26] Keep samples on ice throughout.

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each fraction onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with a primary antibody against Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.[26][27]

  • Secondary Antibody and Detection: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[26]

  • Imaging: After final washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensity. Successful activation is indicated by a stronger Nrf2 signal in the nuclear fraction of treated cells compared to controls. Use Lamin B and Tubulin as nuclear and cytoplasmic loading controls, respectively.[26]

Conclusion

This compound and sulforaphane are potent phytochemicals that operate through convergent and divergent signaling pathways to exert their chemopreventive effects. Both are effective activators of the Nrf2 antioxidant pathway and inhibitors of the pro-inflammatory NF-κB pathway.[4][7] Key differences lie in their origins, chemical stability, and pharmacokinetic profiles. Sulforaphane is exceptionally well-studied, with high bioavailability from raw cruciferous vegetables, making it a popular candidate for clinical investigation.[6][11] this compound, while showing high potency in vitro, presents challenges related to its volatility and the limited data on its bioavailability in humans.[1] For researchers, the choice between these compounds may depend on the specific biological question, the desired delivery method, and the importance of bioavailability versus raw potency in the chosen experimental model. This guide provides the foundational data and methodologies to inform such decisions in the ongoing exploration of these promising natural products for drug development.

References

Validating the In Vivo Anticancer Effects of Diallyl Trisulfide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the in vivo anticancer effects of diallyl trisulfide (DATS), a promising bioactive compound derived from garlic. We objectively compare its performance against controls and in combination with standard chemotherapeutic agents, supported by experimental data from preclinical studies. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

I. Executive Summary

This compound (DATS) has demonstrated significant anticancer activity in a variety of in vivo cancer models. Preclinical evidence strongly suggests that DATS can inhibit tumor growth, induce apoptosis, arrest the cell cycle, and suppress metastasis. Furthermore, it has shown potential as a chemosensitizing agent, enhancing the efficacy of conventional chemotherapy drugs like cisplatin and doxorubicin while potentially mitigating some of their side effects. This guide synthesizes key findings from multiple studies to provide a clear and data-driven overview of the in vivo performance of DATS.

II. Comparative Efficacy of this compound in Vivo

The in vivo anticancer effects of DATS have been evaluated in numerous xenograft models using various cancer cell lines. The following tables summarize the quantitative data from these studies, highlighting the efficacy of DATS both as a standalone treatment and in combination with other agents.

Table 1: Monotherapy Efficacy of this compound in Xenograft Models
Cancer TypeCell LineAnimal ModelDATS DosageTreatment DurationTumor Growth InhibitionKey Biomarker ChangesReference
Lung CancerNCI-H460Nude Mice30-40 mg/kg/day24 daysSignificant suppression (p<0.001)↑p53, ↑p21, ↑Bax, ↓Ki67, ↓MMP-9, ↑E-cadherin[1]
Prostate CancerPC-3Athymic Mice6 µmol (thrice weekly)20 days~3-fold smaller tumor volume vs. control↑Bax, ↑Bak[2]
Prostate CancerTRAMP MiceTRAMP Mice1-2 mg/day (thrice weekly)13 weeksInhibition of progression to poorly-differentiated carcinoma↓PCNA, ↓Synaptophysin, ↑Cyclin B1, ↑Securin[3]
Lung CancerA549Nude MiceNot specifiedNot specifiedSignificant retardation of xenograft growth↑Bax/Bcl-2 ratio, ↑Caspase-3, -8, -9 activity[4]
Table 2: Combination Therapy Efficacy of this compound in Xenograft Models
Cancer TypeCell LineCombination AgentAnimal ModelDATS DosageKey FindingsReference
Lung CancerNCI-H460Cisplatin (DDP)Nude Mice20-30 mg/kgEnhanced anti-tumor activity with fewer side effects (reduced weight loss) compared to DDP alone.[5][1][5]
Gastric CancerNot specifiedCisplatinXenograft ModelNot specifiedGreater tumor growth inhibition compared to either drug alone.[6][7]
Gastric CancerNot specifiedDocetaxelXenograft ModelNot specifiedGreater tumor growth inhibition compared to either drug alone.[6][8]
Colorectal CancerAOM-inducedDoxorubicin (DOXL)MiceNot specifiedHigh dose of DATS liposomes (DATSL) pretreatment with DOXL chemotherapy was highly effective in inhibiting colon cancer promotion.[9][9]
Ovarian CancerA2780/DDPCisplatin (DDP)Cisplatin-resistant animal modelNot specifiedSignificantly overcame cisplatin resistance, leading to tumor size reduction.[10][10]

III. Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of the in vivo anticancer effects of DATS.

Xenograft Mouse Model of Cancer
  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, PC-3, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Male or female athymic nude mice (4-6 weeks old) are typically used.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of PBS or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor size is measured regularly (e.g., every 2-3 days) using a caliper. Tumor volume is calculated using the formula: (length × width^2) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. DATS is typically administered via oral gavage or intraperitoneal injection at specified doses and frequencies.[1][2][3] Control groups receive the vehicle (e.g., corn oil or PBS).

  • Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors and major organs are then excised for further analysis.[1]

Immunohistochemistry (IHC)
  • Tissue Preparation: Excised tumor tissues are fixed in formalin and embedded in paraffin.

  • Sectioning: 4-5 µm sections are cut from the paraffin-embedded blocks.

  • Staining: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval. They are then incubated with primary antibodies against target proteins (e.g., Ki-67, Bax, p53, CD31) overnight at 4°C.

  • Detection: Following incubation with a secondary antibody, the signal is detected using a chromogenic substrate (e.g., DAB).

  • Analysis: The stained slides are examined under a microscope, and the expression and localization of the target proteins are evaluated.[1]

Western Blotting
  • Protein Extraction: Tumor tissues are homogenized in lysis buffer to extract total proteins.

  • Quantification: Protein concentration is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., caspases, PARP, Bcl-2 family proteins).

  • Detection: After incubation with a horseradish peroxidase-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[10]

IV. Signaling Pathways and Mechanisms of Action

DATS exerts its anticancer effects by modulating multiple signaling pathways. The following diagrams illustrate some of the key mechanisms.

DATS_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway DATS This compound (DATS) Bcl2 Bcl-2 DATS->Bcl2 Inhibits Bax_Bak Bax / Bak DATS->Bax_Bak Induces DR Death Receptors (e.g., DR4/DR5) DATS->DR Upregulates Mitochondria Mitochondria Bcl2->Mitochondria Bax_Bak->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 DR->Caspase8 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: DATS-induced apoptosis signaling pathways.

DATS_Cell_Cycle_Arrest cluster_G2M G2/M Phase Arrest cluster_G1 G1 Phase Arrest DATS This compound (DATS) Cdc25C Cdc25C DATS->Cdc25C Downregulates Cell_Cycle_Arrest Cell Cycle Arrest p53 p53 DATS->p53 Upregulates CyclinB1_Cdc2 Cyclin B1 / Cdc2 Complex Cdc25C->CyclinB1_Cdc2 Activates G2M_Transition G2 -> M Transition CyclinB1_Cdc2->G2M_Transition p21 p21 p53->p21 Induces CDKs CDKs p21->CDKs G1S_Transition G1 -> S Transition CDKs->G1S_Transition

Caption: DATS-mediated cell cycle arrest pathways.

DATS_Experimental_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Nude Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Groups (Control, DATS, Combo) tumor_growth->randomization treatment Treatment Administration (Oral Gavage / IP Injection) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Experiment Endpoint monitoring->endpoint analysis Tumor Excision & Analysis (IHC, Western Blot, etc.) endpoint->analysis

Caption: General experimental workflow for in vivo studies.

V. Conclusion and Future Perspectives

The collective evidence from in vivo preclinical studies strongly supports the potential of this compound as an anticancer agent. Its ability to inhibit tumor growth as a monotherapy and to enhance the efficacy of existing chemotherapeutics is particularly noteworthy.[1][7] The favorable safety profile observed in animal models, such as the lack of significant weight loss, further underscores its therapeutic promise.[1][3][4]

Future research should focus on a number of key areas. Firstly, while many studies have demonstrated efficacy, there is a need for more comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery methods.[8] The low water solubility of DATS presents a challenge for clinical translation, and the development of novel formulations, such as liposomes, could improve its bioavailability and therapeutic index.[9]

Moreover, further investigation into the molecular mechanisms of DATS is warranted, particularly in the context of drug resistance.[10] Understanding how DATS overcomes resistance to drugs like cisplatin could open up new avenues for treating refractory cancers. Finally, well-designed clinical trials are the essential next step to validate these promising preclinical findings in human patients and to determine the true potential of DATS in the clinical setting.[8] While only one clinical study has specifically examined the anti-cancer role of DATS, the initial results in a high-risk population for gastric cancer were encouraging.[8]

References

A Head-to-Head Comparison of Diallyl Trisulfide and Other H₂S Donors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of diallyl trisulfide (DATS), a key organosulfur compound from garlic, with other widely used hydrogen sulfide (H₂S) donors. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective evaluation of their performance, mechanisms of action, and biological effects.

Introduction: The Growing Importance of H₂S Donors

Hydrogen sulfide is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a multitude of physiological processes, including cardiovascular homeostasis, inflammation, and cellular antioxidant responses.[1][2] The therapeutic potential of H₂S has led to the development and investigation of various H₂S-releasing molecules, known as H₂S donors. These donors are essential tools for studying the biological effects of H₂S and hold promise as novel therapeutic agents.[1] this compound (DATS) is a naturally occurring polysulfide that has garnered significant attention for its potent biological activities, largely attributed to its ability to donate H₂S.[3]

This guide will compare DATS with other common H₂S donors, focusing on their H₂S release kinetics, their impact on cellular signaling pathways, and their overall efficacy in preclinical models.

Chemical Properties and H₂S Release Mechanisms

The efficacy of an H₂S donor is largely determined by its mechanism and rate of H₂S release. H₂S donors are broadly categorized based on their release triggers, which can include hydrolysis or interaction with cellular thiols like glutathione (GSH).[4][5][6]

This compound (DATS): A natural, thiol-triggered donor. DATS releases H₂S rapidly upon reaction with endogenous thiols, particularly glutathione (GSH).[7] The mechanism involves a thiol-disulfide exchange, leading to the formation of an allyl perthiol, which then decomposes to release H₂S.[7] This thiol-dependent release allows for a more targeted and biologically relevant H₂S donation compared to spontaneous donors.

Sodium Hydrosulfide (NaHS): An inorganic salt that serves as a rapid, uncontrolled H₂S donor. In aqueous solutions, NaHS dissociates instantaneously to release HS⁻, which is in equilibrium with H₂S at physiological pH.[6] Its rapid and widespread release makes it a useful tool for studying the acute effects of H₂S, but it lacks the controlled release profile desirable for therapeutic applications.

GYY4137: A slow-releasing H₂S donor. GYY4137 releases H₂S over a prolonged period through hydrolysis.[2] This slow and sustained release profile is often considered advantageous for mimicking endogenous H₂S production and for therapeutic applications requiring long-term action.

Diallyl Disulfide (DADS): Another garlic-derived organosulfur compound. Contrary to some earlier reports, DADS is a slow H₂S donor.[7][8] Its H₂S release is significantly slower than that of DATS and occurs through a different, less efficient reaction pathway with GSH.[7] The misconception of DADS as a rapid donor has often been attributed to contamination with DATS.[7]

Below is a diagram illustrating the thiol-dependent H₂S release from DATS.

G DATS This compound (DATS) Thiol_Disulfide_Exchange Thiol-Disulfide Exchange DATS->Thiol_Disulfide_Exchange GSH1 Glutathione (GSH) GSH1->Thiol_Disulfide_Exchange Allyl_Perthiol Allyl Perthiol Thiol_Disulfide_Exchange->Allyl_Perthiol GSSG Oxidized Glutathione (GSSG) Thiol_Disulfide_Exchange->GSSG H2S Hydrogen Sulfide (H₂S) Allyl_Perthiol->H2S Allyl_Mercaptan Allyl Mercaptan H2S->Allyl_Mercaptan GSH2 Glutathione (GSH) GSH2->H2S

Thiol-dependent H₂S release from DATS.

Quantitative Comparison of H₂S Release Kinetics

The following table summarizes the H₂S release kinetics of DATS in comparison to other donors. The data is compiled from multiple studies and standardized where possible for comparative purposes.

H₂S DonorRelease TriggerRelease RateCmax (Maximum Concentration)t½ (Half-life of Release)Key Characteristics
This compound (DATS) Thiols (e.g., GSH)FastHigh (thiol-dependent)ShortRapid, biologically-triggered release
Sodium Hydrosulfide (NaHS) Spontaneous (hydrolysis)Very Fast (instantaneous)Very High (concentration-dependent)Very ShortUncontrolled, burst release
GYY4137 HydrolysisSlowLow to ModerateLongSustained, slow release
Diallyl Disulfide (DADS) Thiols (e.g., GSH)Very SlowLowLongSlow, less efficient than DATS

Comparative Biological Efficacy: Activation of the Nrf2-ARE Pathway

A key mechanism underlying the cytoprotective effects of H₂S is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[9] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Both DATS and GYY4137 have been shown to activate this protective pathway.[9][10][11]

The diagram below illustrates the Nrf2-ARE signaling pathway activated by H₂S donors like DATS.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DATS DATS H2S H₂S DATS->H2S GSH Keap1 Keap1 H2S->Keap1 Sulfhydration Nrf2_c Nrf2 Keap1->Nrf2_c Ub Ubiquitin Nrf2_c->Ub Nrf2_n Nrf2 Nrf2_c->Nrf2_n Translocation Proteasome Proteasome Degradation Ub->Proteasome ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes

Nrf2-ARE pathway activation by DATS.

The following table presents a comparative summary of the effects of different H₂S donors on key biological markers.

Biological EffectThis compound (DATS)Sodium Hydrosulfide (NaHS)GYY4137Diallyl Disulfide (DADS)
Nrf2 Nuclear Translocation Strong inductionModerate inductionModerate, sustained inductionWeak induction
HO-1 Expression Significant upregulationUpregulationSustained upregulationMinor upregulation
Anti-inflammatory (e.g., ↓TNF-α) Potent inhibitionPotent, but transient inhibitionSustained inhibitionWeak inhibition
Cardioprotection Strong protective effectsProtective, but short-livedLong-lasting protective effectsLimited protective effects
Cytotoxicity Low at therapeutic dosesCan be cytotoxic at high, uncontrolled concentrationsGenerally low cytotoxicityLow cytotoxicity

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Measurement of H₂S Release

A common method for measuring H₂S release from donors is the methylene blue assay or the use of H₂S-selective fluorescent probes.

Protocol: Methylene Blue Assay

  • Prepare a reaction mixture containing the H₂S donor at the desired concentration in phosphate-buffered saline (PBS, pH 7.4) with or without a thiol source (e.g., 2 mM GSH).

  • Incubate the mixture at 37°C. At various time points, take aliquots of the reaction mixture.

  • Add the aliquot to a solution containing zinc acetate to trap the H₂S as zinc sulfide.

  • Add N,N-dimethyl-p-phenylenediamine sulfate in sulfuric acid, followed by ferric chloride.

  • Incubate in the dark for 20 minutes to allow for color development.

  • Measure the absorbance at 670 nm using a spectrophotometer.

  • Calculate the H₂S concentration using a standard curve prepared with NaHS.

Western Blot for Nrf2 Activation

This protocol is used to assess the translocation of Nrf2 from the cytoplasm to the nucleus.

Protocol: Nrf2 Western Blot

  • Culture cells (e.g., endothelial cells, macrophages) to 80% confluency and treat with the H₂S donor for the desired time.

  • Lyse the cells and separate the nuclear and cytoplasmic fractions using a commercial kit.

  • Determine the protein concentration of each fraction using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against Nrf2 overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Use Lamin B and β-actin or GAPDH as loading controls for the nuclear and cytoplasmic fractions, respectively.

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol: MTT Assay

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the H₂S donor for the desired duration (e.g., 24 hours).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control.

Measurement of Inflammatory Cytokines (ELISA)

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the production of inflammatory cytokines like TNF-α.

Protocol: TNF-α ELISA

  • Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with the H₂S donor for 1 hour.

  • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) for a specified time (e.g., 18-24 hours).

  • Collect the cell culture supernatant.

  • Perform the ELISA according to the manufacturer's instructions for the specific TNF-α kit.

  • Briefly, coat a 96-well plate with a capture antibody, add the standards and samples, followed by a detection antibody, an enzyme conjugate, and a substrate.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate the TNF-α concentration from the standard curve.

The workflow for a typical comparative study of H₂S donors is depicted below.

G cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis and Comparison H2S_Donors Select H₂S Donors (e.g., DATS, NaHS, GYY4137) H2S_Release H₂S Release Assay H2S_Donors->H2S_Release Cell_Model Choose Cell Model (e.g., Endothelial Cells, Macrophages) Cell_Viability Cell Viability (MTT) Cell_Model->Cell_Viability Nrf2_Activation Nrf2 Activation (Western Blot) Cell_Model->Nrf2_Activation Anti_Inflammatory Anti-inflammatory (ELISA) Cell_Model->Anti_Inflammatory Data_Analysis Quantitative Data Analysis H2S_Release->Data_Analysis Cell_Viability->Data_Analysis Nrf2_Activation->Data_Analysis Anti_Inflammatory->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Experimental workflow for comparing H₂S donors.

Conclusion

This compound stands out as a potent, naturally derived H₂S donor with a rapid, thiol-triggered release mechanism. This allows for a more physiologically relevant mode of H₂S delivery compared to the uncontrolled burst from inorganic salts like NaHS or the slow, hydrolysis-dependent release from GYY4137. The potent activation of the Nrf2-ARE pathway by DATS underscores its significant antioxidant and cytoprotective capabilities.

The choice of an H₂S donor for research or therapeutic development should be guided by the specific application. For studies requiring acute and rapid H₂S delivery, DATS and NaHS are suitable, with DATS offering a more biologically controlled release. For applications necessitating sustained, low-level H₂S, GYY4137 is a more appropriate choice. This guide provides the foundational data and methodologies to aid researchers in making informed decisions when selecting and evaluating H₂S donors for their specific research needs.

References

Independent Verification of Diallyl Trisulfide's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the independently verified mechanisms of action of diallyl trisulfide (DATS), a promising anti-cancer compound derived from garlic. By summarizing key experimental findings and detailing methodologies, this document serves as a valuable resource for researchers investigating the therapeutic potential of DATS.

Induction of Apoptosis

A cornerstone of this compound's anti-cancer activity is its ability to induce programmed cell death, or apoptosis, in a variety of cancer cell lines. This has been independently verified across numerous studies, which consistently show DATS triggers both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins. DATS has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioners of apoptosis.[1][2] The activation of caspase-3, a key executioner caspase, is a hallmark of DATS-induced apoptosis.[1][3][4]

Comparative Efficacy of DATS in Inducing Apoptosis
Cell LineDATS Concentration (µM)Incubation Time (h)Key FindingsReference
Human colorectal cancer (primary cells)Not specifiedTime-dependentIncreased levels of cytochrome c, Apaf-1, AIF, caspase-3, and caspase-9.[1]
Human basal cell carcinoma (BCC)Dose-dependentNot specifiedIncreased phospho-p53 and Bax; decreased Bcl-2 and Bcl-xl. Release of cytochrome c, AIF, and HtrA2/Omi.[2]
Human breast ductal carcinoma in situ (DCIS)40, 80, 16024Dose-dependent increase in cytoplasmic histone-associated DNA fragmentation.[5]
Human prostate cancer (PC-3)4016-24Suppression of XIAP protein expression.[6]
Ovarian cancer (A2780/DDP and A2780)Not specifiedNot specifiedIncreased apoptosis rates detected by flow cytometry.[7]
Experimental Protocol: Western Blot for Caspase-3 Activation

This protocol outlines the general steps for detecting the activation of caspase-3 in cell lysates treated with DATS using Western blotting.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with DATS at various concentrations and time points.
  • Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Determine protein concentration of the lysates using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Electrotransfer:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
  • Run the gel to separate proteins by size.
  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.
  • Wash the membrane several times with TBST.
  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again with TBST.

4. Detection:

  • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system. The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates its activation.[4][8][9]

    DATS_Apoptosis_Pathway DATS This compound Bcl2 Bcl-2 DATS->Bcl2 Inhibits Bax Bax DATS->Bax Promotes Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

    Figure 1: this compound (DATS) induced intrinsic apoptosis pathway.

Cell Cycle Arrest at G2/M Phase

Multiple independent studies have confirmed that DATS can halt the proliferation of cancer cells by inducing cell cycle arrest, most prominently at the G2/M phase.[10][11][12][13] This arrest prevents cancer cells from dividing and proliferating. The mechanism underlying this effect involves the modulation of key cell cycle regulatory proteins.

Comparative Analysis of DATS-Induced G2/M Arrest
Cell LineDATS Concentration (µM)Incubation Time (h)Percentage of Cells in G2/MReference
Human Prostate Cancer (PC-3)10-4024Dose-dependent increase[6]
Human Bladder Carcinoma (5637)30, 5048Not specified[14]
Human Colon CancerNot specifiedNot specifiedNot specified[10]
Human Breast CancerNot specifiedNot specifiedNot specified[11]
Human GlioblastomaNot specifiedNot specifiedNot specified[12]
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

This protocol describes the use of flow cytometry with propidium iodide (PI) staining to analyze the cell cycle distribution of cells treated with DATS.

1. Cell Preparation:

  • Treat cells with DATS at desired concentrations for a specific duration.
  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
  • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.

2. Staining:

  • Centrifuge the fixed cells to remove the ethanol.
  • Wash the cell pellet with PBS.
  • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.
  • Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The DNA content of the cells is measured by detecting the fluorescence of PI.

  • The resulting data is displayed as a histogram, where the x-axis represents DNA content and the y-axis represents the number of cells.

  • The histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using cell cycle analysis software.[15][16][17][18]

    DATS_Cell_Cycle_Arrest cluster_CellCycle Cell Cycle Progression DATS This compound G2_Phase G2 Phase DATS->G2_Phase Induces Arrest M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cell_Division Cell Division M_Phase->Cell_Division G1 G1 Phase S S Phase G1->S S->G2_Phase

    Figure 2: this compound (DATS) induces cell cycle arrest at the G2/M phase.

Generation of Reactive Oxygen Species (ROS)

DATS has been shown to exert its anti-cancer effects in part by increasing the intracellular levels of reactive oxygen species (ROS).[1][2] This elevation in ROS can induce oxidative stress, leading to DNA damage, apoptosis, and cell cycle arrest in cancer cells. The pro-oxidant effect of DATS appears to be selective for cancer cells, as it has been reported to have antioxidant effects in normal cells.

Comparative Data on DATS-Induced ROS Production
Cell LineDATS Concentration (µM)Incubation Time (h)Method of DetectionKey FindingsReference
Human colorectal cancer (primary cells)Not specifiedNot specifiedDAPI stainIncreased ROS production.[1]
Human basal cell carcinoma (BCC)Dose-dependentNot specifiedNot specifiedAssociated with intracellular ROS accumulation.[2]
Human breast ductal carcinoma in situ (DCIS)Not specifiedNot specifiedNot specifiedDATS-induced apoptosis was abrogated by the ROS scavenger NAC.[5]
Ovarian cancer (A2780/DDP and A2780)Not specifiedNot specifiedNot specifiedIncreased release of ROS.[7]
RAW 264.7 murine macrophagesVarying concentrationsNot specifiedDCFDAIncreased accumulation of ROS.[19]
Experimental Protocol: Measurement of Intracellular ROS using DCFH-DA

This protocol describes a common method for quantifying intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

1. Cell Preparation and Staining:

  • Seed cells in a multi-well plate and allow them to adhere.
  • Treat the cells with DATS at various concentrations.
  • After the treatment period, remove the medium and wash the cells with PBS.
  • Incubate the cells with a working solution of DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.

2. ROS Detection:

  • In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
  • After incubation, wash the cells with PBS to remove excess probe.
  • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope. The intensity of the fluorescence is directly proportional to the amount of intracellular ROS.[20][21][22]

Modulation of Signaling Pathways

DATS has been shown to influence several key signaling pathways that are often dysregulated in cancer, including the PI3K/Akt pathway.[23][24][25][26][27] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. By inhibiting this pathway, DATS can suppress tumor growth and survival.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

1. Sample Preparation:

  • Treat cancer cells with DATS and prepare cell lysates as described in the caspase-3 Western blot protocol.

2. SDS-PAGE and Electrotransfer:

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

3. Immunoblotting:

  • Block the membrane and then incubate with primary antibodies specific for key proteins in the PI3K/Akt pathway, such as total Akt, phosphorylated Akt (p-Akt), and other downstream targets.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

4. Detection:

  • Visualize the protein bands using an ECL substrate. A decrease in the level of p-Akt relative to total Akt would indicate inhibition of the PI3K/Akt pathway by DATS.

    DATS_PI3K_Akt_Pathway DATS This compound PI3K PI3K DATS->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Cell_Survival Cell Survival pAkt->Cell_Survival Proliferation Proliferation pAkt->Proliferation

    Figure 3: this compound (DATS) inhibits the PI3K/Akt signaling pathway.

Other Verified Mechanisms

Oxidative Modification of β-tubulin

DATS has been shown to directly interact with and modify cellular proteins. One such target is β-tubulin, a key component of microtubules. DATS can cause oxidative modification of cysteine residues on β-tubulin, disrupting microtubule dynamics and leading to G2/M arrest and apoptosis. This mechanism has been investigated using techniques like mass spectrometry to identify the specific modifications.[28][29][30][31]

Generation of Hydrogen Sulfide (H₂S)

DATS can be metabolized in the body to produce hydrogen sulfide (H₂S), a gaseous signaling molecule with various physiological effects.[32][33][34][35][36] The release of H₂S is thought to contribute to some of the cardioprotective and anti-inflammatory effects of DATS. The quantification of H₂S release can be performed using various analytical methods, including colorimetric assays and fluorescence-based probes.[32][33][34][35][36]

This comparative guide highlights the extensively verified mechanisms through which this compound exerts its anti-cancer effects. The consistent findings across multiple independent studies provide a strong foundation for the continued investigation and development of DATS as a potential therapeutic agent. Researchers are encouraged to utilize the provided protocols as a starting point for their own investigations into the multifaceted actions of this promising natural compound.

References

Safety Operating Guide

Proper Disposal of Diallyl Trisulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of diallyl trisulfide is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. This compound is a toxic and environmentally hazardous substance, necessitating strict adherence to safety protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (tested according to EN 374), safety goggles with side-shields, and impervious clothing[1][2][3]. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood[2].

In the event of a spill, immediately contain the leak by using absorbent materials such as sand, diatomite, or universal binders[1][4]. Do not allow the substance to enter drains, surface water, or groundwater[1][2][4]. Collect the absorbed material and place it into a suitable, labeled container for disposal[1][4]. Ensure the affected area is well-ventilated[1].

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling and disposal of this compound.

ParameterValueReference
UN Number 2810[1]
UN Proper Shipping Name TOXIC LIQUID, ORGANIC, N.O.S. (this compound)[1]
Transport Hazard Class 6.1 (Toxic)[1]
Packing Group III[1]
Oral Acute Toxicity Category 3 (Toxic if swallowed) or Category 4 (Harmful if swallowed)[1][2][4][5]
Aquatic Toxicity Category 1 (Very toxic to aquatic life with long lasting effects)[2]

Step-by-Step Disposal Protocol

The approved method for this compound disposal is through an authorized waste disposal plant or industrial combustion facility[1][2][3].

Experimental Protocol: Waste Collection and Labeling

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Containerization: Use only approved, leak-proof containers for storing this compound waste. The containers must be compatible with the chemical[1].

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity, environmental hazard)[1][5].

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[2]. Store locked up[1][5].

Experimental Protocol: Final Disposal

  • Contact EHS: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Manifesting: Ensure all required waste disposal paperwork (manifests) is completed accurately, in accordance with local, regional, and national regulations[1].

  • Professional Disposal: The waste will be transported by a licensed hazardous waste contractor to a permitted treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.

Disposal Procedure Workflow

Diallyl_Trisulfide_Disposal cluster_prep Preparation & Spill Response cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill Occurred? ppe->spill_check contain_spill Contain Spill with Inert Absorbent Material spill_check->contain_spill Yes segregate Segregate Waste spill_check->segregate No collect_spill Collect Contaminated Material into Labeled Container contain_spill->collect_spill collect_spill->segregate containerize Place in Approved, Leak-Proof Container segregate->containerize label_container Label Container as 'Hazardous Waste' containerize->label_container store Store in Secure, Ventilated Area label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs manifest Complete Waste Manifest contact_ehs->manifest transport Transport by Licensed Contractor manifest->transport end Dispose at Approved Facility (e.g., Incineration) transport->end

Caption: Workflow for the safe disposal of this compound.

Environmental and Health Hazards

This compound is classified as very toxic to aquatic life with long-lasting effects, meaning that improper release into the environment can cause significant harm to ecosystems[2]. It is also toxic if swallowed, and appropriate first aid measures should be taken in case of exposure. If swallowed, immediately call a poison center or doctor[1][4][5]. Do not induce vomiting[1]. If the substance comes into contact with skin, wash with plenty of soap and water[1]. In case of eye contact, rinse cautiously with water for several minutes[1][4].

References

Safeguarding Your Research: A Guide to Handling Diallyl Trisulfide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling diallyl trisulfide, a key organosulfur compound found in garlic with significant therapeutic potential. Adherence to these procedures will help mitigate risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The required PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[1]

  • Body Protection: A laboratory coat or chemical-resistant apron should be worn to protect against skin contact.[1] In cases of potential significant exposure, chemically resistant coveralls may be necessary.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3] If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.

Summary of Personal Protective Equipment for this compound

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, Butyl Rubber). Inspect prior to use.
Body Protection Laboratory coat or chemical-resistant apron. Consider coveralls for extensive handling.
Respiratory Protection Use in a chemical fume hood. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Safe Handling and Storage

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location to minimize inhalation exposure.[3]

  • Ignition Sources: this compound is flammable. Keep it away from open flames, sparks, and hot surfaces. Use non-sparking tools when handling the compound.[1][4]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly with soap and water after handling.[3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[5]

Storage Procedures:

  • Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[4]

  • Incompatibilities: Keep away from strong oxidizing agents.[1]

  • Temperature: Store at the recommended temperature, typically -20°C for long-term stability.[5]

Emergency Response: Spill and Exposure Incidents

Immediate and appropriate action is critical in the event of a spill or personnel exposure.

Spill Cleanup Protocol:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.

  • Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection, before attempting to clean the spill.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[4]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Waste Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

Personnel Exposure Protocol:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Collection:

  • Collect all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, and labware), in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be compatible with the chemical and clearly labeled as "Hazardous Waste" with the full chemical name, "this compound."

Disposal Procedure:

  • Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.[3]

  • Waste Vendor: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Provide them with the Safety Data Sheet (SDS) for this compound.

  • In-Lab Neutralization (for small quantities): For very small residual amounts, consult with your institution's environmental health and safety (EHS) office for approved in-lab neutralization procedures. A possible method for similar organosulfur compounds involves oxidation with a suitable reagent like sodium hypochlorite. However, this should only be performed by trained personnel with EHS approval.

Visual Safety Guides

To further aid in understanding the proper procedures, the following diagrams illustrate the key workflows for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_chem Handle this compound prep_setup->handle_chem handle_tools Use Non-Sparking Tools cleanup_wash Wash Hands Thoroughly handle_chem->cleanup_wash cleanup_decon Decontaminate Work Area cleanup_wash->cleanup_decon disp_collect Collect Waste in Labeled Container cleanup_decon->disp_collect disp_dispose Dispose via Hazardous Waste Vendor disp_collect->disp_dispose

Caption: Workflow for the safe handling of this compound.

SpillResponseWorkflow cluster_immediate_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal spill_detected Spill Detected evacuate Evacuate Area spill_detected->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don PPE ventilate->don_ppe contain Contain Spill with Inert Absorbent don_ppe->contain collect Collect Absorbed Material contain->collect decontaminate Decontaminate Area collect->decontaminate package_waste Package and Label Hazardous Waste decontaminate->package_waste dispose Dispose via EHS package_waste->dispose

Caption: Emergency response workflow for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diallyl trisulfide
Reactant of Route 2
Diallyl trisulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.